4-(Pyridin-4-yl)benzonitrile
Description
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Properties
IUPAC Name |
4-pyridin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOEJIIPHVFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Pyridin-4-yl)benzonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-(Pyridin-4-yl)benzonitrile
Abstract
This compound is a bifunctional aromatic molecule of significant interest to researchers in materials science and medicinal chemistry. Comprising a pyridine ring linked to a benzonitrile moiety, this compound serves as a versatile building block for a range of advanced applications. Its unique electronic properties and structural rigidity make it an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the pyridine and nitrile groups are established pharmacophores, positioning this scaffold as a valuable intermediate in drug discovery programs. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, offering field-proven insights for its application in research and development.
Introduction
This compound, with CAS Number 144397-70-6, is a heterocyclic aromatic compound featuring a C-C bond between the C4 position of a pyridine ring and the C4 position of a benzonitrile ring. This specific arrangement confers a linear, rigid geometry and distinct electronic characteristics. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the nitrile group is a potent electron-withdrawing group and can also participate in coordination or further chemical transformations. This duality makes it a highly sought-after building block for creating supramolecular architectures and as a core scaffold in the development of novel therapeutic agents.[1][2]
Molecular and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is essential for its effective application in experimental design.
Chemical Identity
The key identifiers for this compound are summarized below.[3]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-(4-pyridyl)benzonitrile |
| CAS Number | 144397-70-6 |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol |
| SMILES | C1=CC(=CC=C1C#N)C2=CC=NC=C2 |
| InChIKey | FAEOEJIIPHVFLT-UHFFFAOYSA-N |
Structural Features
The molecule's structure is defined by two key aromatic systems linked by a single C-C bond. This linkage allows for rotational freedom, though in the solid state, the molecule is expected to adopt a nearly planar conformation to maximize conjugation and packing efficiency. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzonitrile ring is also electron-poor due to the strong inductive and mesomeric electron-withdrawing effect of the cyano group (-C≡N).
Physicochemical Data
Computationally derived properties provide valuable insights into the molecule's behavior in various chemical environments.[3]
| Property | Value |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Polar Surface Area | 36.7 Ų |
| Heavy Atom Count | 14 |
Synthesis and Mechanistic Insights
The formation of the C-C bond between the two aromatic rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a robust and high-yielding pathway to this compound. This reaction involves the coupling of an organoboron compound (e.g., 4-pyridylboronic acid) with an aryl halide (4-bromobenzonitrile) in the presence of a palladium catalyst and a base.[4][5][6] The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and minimizing side products.
Representative Experimental Protocol
Causality: This protocol is designed for maximum efficiency by using a highly active palladium catalyst and a suitable base to facilitate the transmetalation step, which is often rate-limiting. Dioxane is chosen as the solvent for its ability to dissolve both organic and organometallic species at the required reaction temperature.
-
Reactant Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 mmol, 1 equiv.), 4-pyridylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Reaction : Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Based on data from the closely related compound 2-(pyridin-4-yl)malononitrile, the following spectral features are predicted for this compound in CDCl₃.[7] The symmetry of the molecule simplifies the spectrum, leading to four distinct signals for the eight aromatic protons.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| Pyridine H-2, H-6 | ~8.8 (d, J ≈ 6.0) | ~151 |
| Pyridine H-3, H-5 | ~7.7 (d, J ≈ 6.0) | ~123 |
| Benzonitrile H-2, H-6 | ~7.8 (d, J ≈ 8.0) | ~128 |
| Benzonitrile H-3, H-5 | ~7.7 (d, J ≈ 8.0) | ~133 |
| Pyridine C-4 | - | ~148 |
| Benzonitrile C-1 | - | ~145 |
| Benzonitrile C-4 | - | ~113 |
| Cyano C≡N | - | ~118 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is dominated by the sharp, intense nitrile stretch and characteristic aromatic ring vibrations.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference |
| ~3100-3000 | Aromatic C-H Stretch | Medium | [8] |
| ~2230-2220 | C≡N Stretch | Strong, Sharp | [9] |
| ~1600 | Pyridine C=N Stretch | Medium | [8] |
| ~1580-1450 | Aromatic C=C Ring Stretch | Medium-Strong | [8] |
Applications in Research and Development
The unique structural and electronic features of this compound make it a valuable component in both materials science and medicinal chemistry.
Ligand in Coordination Chemistry
The terminal pyridine nitrogen provides a predictable coordination site, making this molecule an excellent "linker" or "strut" for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[10][11][12] The rigidity of the biphenyl-like core allows for the formation of porous, crystalline materials with potential applications in gas storage, separation, and heterogeneous catalysis. The nitrile group can also engage in weaker coordination or act as a site for post-synthetic modification.
Intermediate in Pharmaceutical Synthesis
Both pyridine and benzonitrile moieties are prevalent in a wide range of biologically active compounds. Benzonitrile-containing fragments are found in drugs for cancer and dermatitis.[13] The overall scaffold of this compound serves as a key intermediate for more complex molecules, including potential anticancer and antimalarial agents.[1] Its structure is featured in advanced lead compounds such as mGlu5 negative allosteric modulators.[2] The nitrile group can act as a bioisostere for other functional groups or be hydrolyzed to a carboxylic acid or amide, providing a route to diverse derivatives.
Conclusion
This compound is a molecule of fundamental importance, bridging the fields of supramolecular chemistry and drug discovery. Its linear, rigid structure, combined with the distinct functionalities of the pyridine and nitrile groups, provides a robust platform for rational design. The well-established Suzuki-Miyaura coupling allows for its efficient and scalable synthesis. A comprehensive understanding of its spectroscopic properties is key to its successful application. As research into novel materials and therapeutics continues, the utility of this compound as a strategic molecular building block is set to expand further.
References
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2). Retrieved from [Link]
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Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Retrieved from [Link]
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Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Figure S40. 13 C-NMR for 4-[di(pyridin-4-yl)amino]benzonitrile. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Benzonitrile, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie International Edition, 47(34), 6405-6408. Retrieved from [Link]
-
"Greening Up" the Suzuki Reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2021). Crystal Growth & Design, 21(11), 6358-6371. Retrieved from [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
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What does a "Pyridine- FTIR analysis" can tell me? (2014). ResearchGate. Retrieved from [Link]
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A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. (2021). Frontiers in Chemistry, 9, 663848. Retrieved from [Link]
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Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Retrieved from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). Educación Química, 26(3), 223-230. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 30, 2026, from [Link]
-
Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. (2022). Crystals, 12(7), 938. Retrieved from [Link]
-
Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). (2015). Journal of Medicinal Chemistry, 58(16), 6653-6664. Retrieved from [Link]
-
A coordination polymer supramolecular isomer formed from a single building block: an unexpected porphyrin ribbon constructed from zinc(tetra(4-pyridyl)porphyrin). (2003). CrystEngComm, 5, 418-421. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2023). Catalysts, 13(1), 46. Retrieved from [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Nature Communications, 15(1), 5429. Retrieved from [Link]
-
Coordination Chemistry of Polynitriles, Part XII—Serendipitous Synthesis of the Octacyanofulvalenediide Dianion and Study of Its Coordination Chemistry with K+ and Ag+. (2023). Inorganics, 11(2), 65. Retrieved from [Link]
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Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Modern Chemistry & Applications, 5(4). Retrieved from [Link]
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Supplementary Information. (n.d.). Retrieved January 30, 2026, from [Link]
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- 2. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H8N2 | CID 4184629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 7. minio.scielo.br [minio.scielo.br]
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- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application [frontiersin.org]
- 12. A coordination polymer supramolecular isomer formed from a single building block: an unexpected porphyrin ribbon constructed from zinc(tetra(4-pyridyl)porphyrin) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. communities.springernature.com [communities.springernature.com]
An In-depth Technical Guide to the Physical Properties of 4-(Pyridin-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-4-yl)benzonitrile is a bifunctional organic compound featuring a pyridine ring and a benzonitrile moiety. This unique structure imparts a range of physicochemical properties that are of significant interest in medicinal chemistry and materials science. The pyridine ring, a basic heterocycle, offers a site for hydrogen bonding and salt formation, which can be crucial for modulating solubility and pharmacokinetic profiles of drug candidates. The benzonitrile group, with its electron-wiedthdrawing nature, contributes to the molecule's electronic properties and can participate in various chemical transformations. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of these properties and detailed experimental protocols for their determination.
Molecular Identity and Computed Properties
A foundational aspect of characterizing any chemical compound is to establish its molecular identity and theoretical properties. These computed values serve as a baseline for experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂ | PubChem[1] |
| Molecular Weight | 180.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | N#CC1=CC=C(C=C1)C2=CC=NC=C2 | PubChem[1] |
| InChI Key | FAEOEJIIPHVFLT-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 144397-70-6 | PubChem[1] |
Thermal Properties
The thermal behavior of a compound is critical for understanding its stability, purity, and potential for polymorphism.
Melting Point
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.
Experimental Protocol: Capillary Melting Point Determination
This method provides a straightforward means of determining the melting point range of a solid organic compound.
Instrumentation:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Insertion into Apparatus: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the sample.
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of this compound.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the decomposition temperature of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air source
-
TGA sample pans (e.g., alumina or platinum)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).
-
Data Acquisition: The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is indicative of the compound's thermal stability.
Solubility
The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Crystal Structure and Polymorphism
The arrangement of molecules in the solid state can significantly impact a compound's physical properties. X-ray crystallography is the definitive technique for determining the three-dimensional structure of a crystalline solid. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides detailed information about bond lengths, bond angles, and the packing of molecules in a crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol requires the growth of a high-quality single crystal of this compound.
Instrumentation:
-
X-ray diffractometer
-
Goniometer head
-
Cryostream (for low-temperature data collection)
-
Microscope
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray beam of the diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations. Low temperatures are often used to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to yield the final atomic coordinates and molecular structure.
Polymorphism Screening
Differential Scanning Calorimetry (DSC) is a powerful technique for identifying and characterizing polymorphs, which often exhibit different melting points and heats of fusion.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Polymorphism
This method can reveal the presence of different crystalline forms and their interconversions.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
DSC sample pans (e.g., aluminum)
-
Crimper for sealing pans
-
High-purity nitrogen source
Procedure:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into a DSC pan and seal it.
-
Heating Program: Place the sample and a reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events.
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks corresponding to recrystallization into a more stable polymorphic form. The presence of multiple melting peaks or other thermal events can indicate polymorphism.
Sources
1H NMR and 13C NMR spectra of 4-(Pyridin-4-yl)benzonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Pyridin-4-yl)benzonitrile
Authored by: A Senior Application Scientist
Foreword: The Structural Elucidation of a Key Heterocyclic Building Block
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. This compound stands as a significant scaffold, a bifunctional molecule incorporating both a nucleophilic pyridine ring and an electrophilic benzonitrile moiety. Its utility in the synthesis of novel pharmaceuticals, ligands for catalysis, and functional materials necessitates an unambiguous and thorough understanding of its chemical architecture. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such structural analysis, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule.
This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere presentation of data, we will delve into the causal relationships that dictate the observed spectral features. We will examine the rationale behind experimental choices, interpret the spectral data through the lens of fundamental principles, and provide a self-validating framework for the complete structural assignment of this important compound.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition, or "resonance," between these levels. The precise frequency required for resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .
¹H NMR Spectroscopy: A Proton's Perspective
Proton (¹H) NMR is a powerful tool due to the 99.98% natural abundance of the ¹H isotope. Key information derived from a ¹H NMR spectrum includes:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift.
-
Integration: The area under a resonance peak is directly proportional to the number of protons it represents[1]. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J): The magnetic field of a proton influences the nuclei of adjacent, non-equivalent protons. This interaction, mediated by bonding electrons, causes the splitting of signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and dihedral angle between coupled protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
While the NMR-active ¹³C isotope has a natural abundance of only ~1.1%, modern Fourier-transform NMR techniques allow for its routine observation. ¹³C NMR provides a direct map of the carbon framework of a molecule.
-
Chemical Shift (δ): The chemical shift range for ¹³C is much larger (~0-220 ppm) than for ¹H, leading to less signal overlap[2]. The shifts are highly dependent on the hybridization (sp³, sp², sp) and the electronic environment of the carbon atom.
-
Proton Decoupling: Due to the low probability of two adjacent ¹³C atoms, ¹³C-¹³C coupling is typically not observed. However, ¹³C nuclei couple with attached protons. To simplify the spectrum, a technique called broadband proton decoupling is employed, which irradiates all proton frequencies, causing all carbon signals to collapse into singlets[3]. This results in a spectrum where each unique carbon atom is represented by a single sharp line.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is intrinsically linked to the rigor of the experimental procedure. The following protocol outlines a standard method for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is critical for obtaining sharp, well-resolved NMR signals.
-
Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard to reference the chemical shift scale to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.
Spectrometer Setup and Data Acquisition
The following is a representative workflow for acquiring NMR data on a 400 MHz spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound possesses C₂ᵥ symmetry, which simplifies its NMR spectra. There are four distinct sets of protons.
Chemical Shift Prediction and Justification
-
H-a (Pyridine Ring): These protons are adjacent to the electronegative nitrogen atom. The nitrogen's inductive effect and lone pair deshield these protons significantly, shifting them to the most downfield region of the aromatic spectrum. Their chemical shift is expected to be around 8.7-8.8 ppm, similar to the α-protons in pyridine itself[4].
-
H-b (Pyridine Ring): These protons are meta to the nitrogen atom but ortho to the electron-withdrawing benzonitrile group. They are less deshielded by the nitrogen than H-a but are influenced by the benzonitrile substituent. Their signal is expected around 7.6-7.7 ppm.
-
H-c (Benzonitrile Ring): These protons are ortho to the electron-withdrawing cyano (-CN) group and meta to the pyridyl ring. The strong deshielding effect of the nitrile group will place their signal downfield, anticipated around 7.7-7.8 ppm.
-
H-d (Benzonitrile Ring): These protons are meta to the cyano group and ortho to the pyridyl ring. They are less affected by the nitrile group compared to H-c. Their signal is expected to be slightly upfield of H-c, around 7.6-7.7 ppm, potentially overlapping with H-b.
Spin-Spin Coupling and Multiplicity
The coupling between protons provides definitive evidence of their connectivity.
Caption: Predicted ¹H-¹H spin-spin coupling in this compound.
-
H-a Protons: Each H-a proton is coupled to its adjacent H-b proton. This will result in a doublet. A small meta-coupling to the other H-b proton might slightly broaden the peaks.
-
H-b Protons: Each H-b proton is coupled to its adjacent H-a proton, also resulting in a doublet.
-
H-c Protons: Each H-c proton is coupled to its adjacent H-d proton, appearing as a doublet.
-
H-d Protons: Each H-d proton is coupled to its adjacent H-c proton, also appearing as a doublet.
Due to the symmetry of the rings, the signals for the benzonitrile and pyridine moieties will likely appear as two distinct AA'BB' systems, which often simplify to appear as two doublets if the coupling constants are significantly different from the chemical shift difference between the coupled partners.
Predicted ¹H NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | 8.7 - 8.8 | Doublet | 2H | ~5-6 Hz |
| H-b | 7.6 - 7.7 | Doublet | 2H | ~5-6 Hz |
| H-c | 7.7 - 7.8 | Doublet | 2H | ~8-9 Hz |
| H-d | 7.6 - 7.7 | Doublet | 2H | ~8-9 Hz |
Analysis of the ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, we expect to see seven distinct signals: five for the aromatic carbons and one each for the nitrile carbon and the ipso-carbon of the benzonitrile ring.
Chemical Shift Prediction and Justification
-
C-1 (Nitrile): The carbon of a nitrile group is sp-hybridized and deshielded, typically appearing in the 115-125 ppm range[2]. For benzonitrile, this signal is around 118-119 ppm[5].
-
C-2 (Ipso-Benzonitrile): This is a quaternary carbon attached to the electron-withdrawing nitrile group. It is expected to be relatively shielded compared to other aromatic carbons and appear around 110-115 ppm.
-
C-3/C-3' (Benzonitrile): These carbons are ortho to the pyridyl substituent and meta to the nitrile. Their chemical shift will be influenced by both groups, likely appearing in the 127-130 ppm range.
-
C-4/C-4' (Benzonitrile): These carbons are meta to the pyridyl group and ortho to the nitrile. The strong deshielding effect of the nitrile group will shift them downfield to approximately 132-134 ppm, similar to the corresponding carbons in benzonitrile[5].
-
C-5 (Ipso-Benzonitrile): This quaternary carbon is attached to the pyridine ring. It is expected to be significantly downfield due to the deshielding effect of being part of two aromatic systems, likely in the 145-148 ppm range.
-
C-6/C-6' (Pyridine): These carbons are meta to the nitrogen atom and adjacent to the benzonitrile ring. They are expected in the typical aromatic region, around 121-124 ppm.
-
C-7/C-7' (Pyridine): These carbons are ortho to the nitrogen atom, which strongly deshields them. Their signal will be the most downfield of the ring carbons, anticipated around 150-151 ppm.
-
C-8 (Ipso-Pyridine): This quaternary carbon is attached to the benzonitrile ring and is para to the nitrogen. Its chemical shift is expected to be in the range of 147-150 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | 118 - 119 | Nitrile (Quaternary) |
| C-2 | 111 - 113 | Aromatic (Quaternary) |
| C-3/C-3' | 127 - 129 | Aromatic (CH) |
| C-4/C-4' | 132 - 134 | Aromatic (CH) |
| C-5 | 145 - 148 | Aromatic (Quaternary) |
| C-6/C-6' | 122 - 124 | Aromatic (CH) |
| C-7/C-7' | 150 - 152 | Aromatic (CH) |
| C-8 | 148 - 150 | Aromatic (Quaternary) |
Conclusion: A Cohesive Structural Assignment
The combined analysis of the ¹H and ¹³C NMR spectra provides a robust and self-validating confirmation of the structure of this compound. The ¹H NMR spectrum confirms the presence of two distinct AA'BB' aromatic systems with the expected 2:2:2:2 integration ratio. The chemical shifts and coupling patterns are fully consistent with the electronic influences of the nitrogen atom in the pyridine ring and the cyano group in the benzonitrile ring.
The ¹³C NMR spectrum complements this by identifying the eight unique carbon environments, including the four quaternary carbons which are invisible in the ¹H spectrum. The chemical shifts of these carbons align with established ranges for nitrile, pyridyl, and substituted benzene systems. For an even more definitive assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H connectivities, and HSQC (Heteronuclear Single Quantum Coherence) would directly link each proton signal to its attached carbon signal, leaving no ambiguity in the final structural elucidation.
This comprehensive NMR analysis serves as a critical quality control checkpoint in any synthetic workflow and provides the foundational data necessary for researchers utilizing this compound in further scientific endeavors.
References
- ResearchGate. (n.d.). ¹H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
MDPI. (2021). 4,4’-(Pyridin-4-ylmethylene)dibenzonitrile. Retrieved from [Link]
-
ResearchGate. (2021). 4,4’-(Pyridin-4-ylmethylene)dibenzonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Cyanopyridine - [¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C-NMR. Retrieved from [Link]
- Atta-ur-Rahman. (1986). Basic ¹H- and ¹³C-NMR Spectroscopy. Springer-Verlag.
-
Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Carbon-13 NMR - Structure Determination of Organic Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
Sources
Application Notes and Protocols for 4-(Pyridin-4-yl)benzonitrile in Organic Electronics
Introduction: Unveiling the Potential of a Bifunctional Molecular Scaffold
In the rapidly advancing field of organic electronics, the rational design of molecular components is paramount to achieving high-performance devices. 4-(Pyridin-4-yl)benzonitrile (4-PBN), a molecule featuring a strategic linkage of an electron-deficient pyridine ring and an electron-withdrawing benzonitrile group, has emerged as a versatile building block for a new generation of organic electronic materials. Its inherent electronic properties, coupled with its capacity for self-assembly and interfacial engineering, make it a compelling candidate for enhancing the efficiency, stability, and charge transport characteristics of organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).
This technical guide provides an in-depth exploration of the applications of 4-PBN in organic electronics. We will delve into the causality behind its functional roles, from a defect-passivating interfacial modifier in perovskite solar cells to a charge-transporting or host material in OLEDs. The protocols detailed herein are designed to be self-validating, providing researchers with the necessary steps to synthesize, characterize, and integrate 4-PBN into their device architectures.
Core Molecular Properties of this compound
The unique arrangement of the pyridine and benzonitrile moieties in 4-PBN dictates its electronic and physical properties, which are central to its utility in organic electronics.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₈N₂ | |
| Molecular Weight | 180.21 g/mol | |
| Structure | A biphenyl-like structure with one phenyl ring replaced by a pyridine ring, and a nitrile group in the para position of the remaining phenyl ring. | |
| Key Functional Groups | Pyridine Ring: An electron-deficient aromatic heterocycle that can coordinate with metal ions and act as a Lewis base. This is crucial for its role in passivating defects in perovskites. Nitrile Group (-C≡N): A strong electron-withdrawing group that influences the molecule's electronic energy levels (LUMO) and can participate in intermolecular interactions. | [1] |
Synthesis of this compound via Suzuki-Miyaura Coupling
A reliable and versatile method for the synthesis of 4-PBN is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a pyridine derivative and a benzonitrile derivative.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling for 4-PBN synthesis.
Detailed Protocol
This protocol is adapted from established Suzuki-Miyaura coupling procedures for similar aryl-heteroaryl compounds.[2]
Materials:
-
4-Bromopyridine hydrochloride or 4-Chloropyridine hydrochloride
-
4-Cyanophenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromopyridine hydrochloride (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. Purging with an inert gas is crucial for maintaining catalytic activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Two-Phase Solvent System: The use of a toluene/water mixture allows for the dissolution of both the organic reactants and the inorganic base.
Application in Perovskite Solar Cells (PSCs): Interfacial Engineering for Enhanced Performance and Stability
The interfaces between the perovskite active layer and the charge transport layers are critical for efficient charge extraction and overall device performance and stability. 4-PBN, when used as a self-assembled monolayer (SAM) or an interfacial modification layer, can effectively passivate defects at these interfaces.
Mechanism of Action
The nitrogen atom in the pyridine ring of 4-PBN can act as a Lewis base and coordinate with undercoordinated Pb²⁺ ions, which are common defect sites on the perovskite surface. This passivation reduces non-radiative recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. The hydrophobic nature of the benzonitrile end can also help to protect the perovskite layer from moisture, thereby enhancing the long-term stability of the device.[1]
Caption: 4-PBN passivating a lead-ion defect on a perovskite surface.
Protocol for Interfacial Modification of Perovskite Solar Cells
This protocol outlines the deposition of a 4-PBN layer between the perovskite and the hole transport layer (HTL).
Device Structure: FTO / SnO₂ / Perovskite / 4-PBN / Spiro-OMeTAD / Au
Materials:
-
Fabricated perovskite solar cell substates (FTO/SnO₂/Perovskite)
-
This compound (4-PBN)
-
Chlorobenzene or Isopropanol
-
Spiro-OMeTAD solution
-
Gold (for thermal evaporation)
Procedure:
-
Prepare 4-PBN Solution: Dissolve 4-PBN in chlorobenzene or isopropanol to a concentration of 0.1-1.0 mg/mL.
-
Deposit 4-PBN Layer:
-
Spin-coat the 4-PBN solution onto the perovskite layer at 3000-5000 rpm for 30 seconds.
-
Anneal the substrate at 80-100 °C for 5-10 minutes to remove the solvent and promote the formation of a uniform layer.
-
-
Deposit Hole Transport Layer (HTL): Spin-coat the Spiro-OMeTAD solution on top of the 4-PBN layer.
-
Deposit Metal Contact: Thermally evaporate a gold (Au) back contact to complete the device.
Anticipated Performance Enhancement
While specific data for 4-PBN is emerging, studies on similar pyridine-based interfacial modifiers have shown significant improvements in PSC performance. For instance, the use of 4-bromo-benzonitrile as a passivating agent improved the power conversion efficiency (PCE) of (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ planar perovskite solar cells from 20.09% to 22.28%.[1] Unencapsulated devices also showed enhanced ambient stability, retaining 90% of their initial efficiency after 500 hours.[1] Similar improvements in Voc, FF, and long-term stability can be expected with the application of 4-PBN.
| Device Configuration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Control (without 4-bromo-benzonitrile) | 20.09 | 1.12 | 23.58 | 76.1 | [1] |
| With 4-bromo-benzonitrile | 22.28 | 1.15 | 23.98 | 80.9 | [1] |
Application in Organic Light-Emitting Diodes (OLEDs): A Multifunctional Component
In OLEDs, 4-PBN can be utilized in several key roles, including as an electron transport material (ETL), a hole-blocking layer (HBL), or as a host material in the emissive layer (EML).
Role as an Electron Transport/Hole-Blocking Material
The electron-deficient nature of both the pyridine and benzonitrile moieties suggests that 4-PBN will have a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport from the cathode. Simultaneously, a potentially deep Highest Occupied Molecular Orbital (HOMO) level would create a barrier for holes, effectively blocking them from reaching the cathode and promoting electron-hole recombination within the emissive layer. This dual functionality can lead to higher recombination efficiency and improved device performance.
Caption: Illustrative energy level diagram of an OLED with 4-PBN as the ETL.
Protocol for OLED Fabrication with a 4-PBN Electron Transport Layer
Device Structure: ITO / HTL / EML / 4-PBN / LiF / Al
Materials:
-
Patterned ITO-coated glass substrates
-
Hole transport layer material (e.g., TAPC)
-
Emissive layer materials (host and dopant)
-
This compound (4-PBN)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents for each layer
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition (Solution Processing):
-
Spin-coat the HTL, EML, and 4-PBN ETL solutions sequentially. After each layer deposition, anneal the substrate at an appropriate temperature to remove the solvent. The solvent for each subsequent layer should be orthogonal to the previous one to prevent dissolution.
-
-
Layer Deposition (Thermal Evaporation):
-
In a high-vacuum thermal evaporation system, sequentially deposit the HTL, EML, 4-PBN ETL, LiF, and Al layers. The thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical thickness for the 4-PBN ETL would be in the range of 20-40 nm.
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Anticipated Performance
While specific data for OLEDs employing 4-PBN is not yet widely published, the use of benzonitrile-containing host materials has led to high-efficiency devices. For example, green phosphorescent OLEDs using a benzonitrile-functionalized host have achieved a maximum current efficiency of 94.8 cd A⁻¹ and an external quantum efficiency of 28.2%.[3] The incorporation of 4-PBN as an ETL or host is expected to yield devices with high efficiency and good color purity.
Application in Organic Field-Effect Transistors (OFETs)
The properties of 4-PBN also suggest its potential use in OFETs, either as an n-type semiconductor or as a dielectric interface modifier. The electron-withdrawing nature of the molecule could facilitate electron transport in the transistor channel. When used as a self-assembled monolayer on the dielectric surface, it could reduce charge trapping and improve the mobility of the semiconductor layer.
Protocol for OFET Fabrication with a 4-PBN Interfacial Layer
Device Structure: Si/SiO₂ / 4-PBN SAM / Organic Semiconductor / Source-Drain Electrodes
Materials:
-
Si/SiO₂ wafers
-
This compound
-
Toluene or other suitable solvent
-
Organic semiconductor (e.g., pentacene)
-
Gold (for source-drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ wafers with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ), followed by rinsing with deionized water and drying.
-
SAM Formation:
-
Immerse the cleaned substrates in a dilute solution (e.g., 1 mM) of 4-PBN in toluene for 12-24 hours at room temperature.
-
Rinse the substrates with fresh toluene to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen.
-
-
Semiconductor Deposition: Deposit the organic semiconductor layer onto the 4-PBN modified substrate via thermal evaporation or solution casting.
-
Electrode Deposition: Define the source and drain electrodes by thermally evaporating gold through a shadow mask.
Expected Outcome:
The formation of a 4-PBN SAM is expected to modify the surface energy of the dielectric, which can influence the morphology of the overlying semiconductor layer and reduce charge carrier trapping at the interface. This can lead to an improvement in the charge carrier mobility and the on/off ratio of the OFET.
Conclusion and Future Outlook
This compound stands out as a molecule of significant interest for the advancement of organic electronics. Its bifunctional nature, combining the properties of pyridine and benzonitrile, offers a unique platform for the development of materials for a range of devices. The protocols and application notes provided here serve as a foundational guide for researchers to explore the potential of 4-PBN. Further research focusing on the synthesis of novel 4-PBN derivatives and a deeper investigation into its charge transport mechanisms will undoubtedly unlock new avenues for the creation of next-generation organic electronic devices with enhanced performance and stability.
References
-
Hawash, Z., Raga, S. R., Son, D.-Y., Ono, L. K., Park, N.-G., & Qi, Y. (2017). Interfacial Modification of Perovskite Solar Cells Using an Ultrathin MAI Layer Leads to Enhanced Energy Level Alignment, Efficiencies, and Reproducibility. The Journal of Physical Chemistry Letters, 8, 3947–3953. [Link]
-
Journal of Materials Chemistry C. (2021). Effective surface passivation with 4-bromo-benzonitrile to enhance the performance of perovskite solar cells. Royal Society of Chemistry. [Link]
-
Kim, D.-K., Han, J.-H., Choi, M., & Bae, J.-H. (2020). Organic Thin Film Transistors Fabricated by a Solution Process Using Direct Patterned Single-Layer Graphene Electrodes. Journal of Nanoscience and Nanotechnology, 20(10), 6435-6440. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ResearchGate. (n.d.). Achieving High Efficiency Green/Red Phosphorescent OLEDs via Benzonitrile and Indenocarbazole Functionalized Bipolar Host. Retrieved from [Link]
-
ResearchGate. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]
-
Noctiluca. (n.d.). Host Materials. Retrieved from [Link]
-
DigiChem. (2026, January 13). Advancing OLED Performance with Custom Synthesis. [Link]
-
OE Journals. (2022). Solution processed organic light-emitting devices: structure, device physics and fabrication process. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Sources
4-(Pyridin-4-yl)benzonitrile: The Biaryl Scaffold in Metalloenzyme Modulation
[1]
Executive Summary
4-(Pyridin-4-yl)benzonitrile (CAS: 144397-70-6) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to multiple diverse biological targets with high affinity.[1][2][3] While often utilized as a high-value intermediate in the synthesis of liquid crystals and advanced optoelectronics, its biological significance lies in its role as a pharmacophore for Cytochrome P450 inhibition (specifically CYP19A1/Aromatase) and Xanthine Oxidase (XO) modulation.[1]
This guide dissects the compound’s utility as a competitive inhibitor of metalloenzymes, detailing its mechanistic reliance on heme-iron coordination and its application as a structural template for third-generation aromatase inhibitors (AIs) like Letrozole and Anastrozole.[1]
Chemical Identity & Pharmacophore Analysis[1]
The biological potency of this compound stems from its biphenyl-like geometry and specific electronic distribution.[1] It functions as a Type II Ligand for heme-containing enzymes.[1]
| Property | Value/Description | Biological Relevance |
| Molecular Formula | C₁₂H₈N₂ | Low molecular weight allows high ligand efficiency (LE).[1] |
| Molecular Weight | 180.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP | ~2.3 | Lipophilic enough to penetrate microsomal membranes; soluble enough for assay buffers.[1] |
| H-Bond Acceptors | 2 (Nitrile N, Pyridine N) | Critical for anchoring in the enzyme active site.[1] |
| Key Motif | Pyridine-Benzonitrile | Pyridine: Coordinates heme iron.Benzonitrile: Mimics steroid C3/C17 ketones; H-bond acceptor.[1] |
Structural Logic
The molecule consists of two aromatic rings connected by a single bond.[1]
-
The Pyridine Ring: Acts as the "warhead."[1] The lone pair on the nitrogen atom is sterically accessible, allowing it to form a coordinate covalent bond with the ferric ion (
) in the heme center of CYP enzymes.[1] -
The Benzonitrile Ring: Provides the "anchoring" interaction.[1] The nitrile group (
) is a bioisostere for carbonyl groups found in natural substrates (e.g., Androstenedione), allowing it to fit into hydrophobic pockets and accept hydrogen bonds from active site residues (e.g., Serine or Threonine).[1]
Primary Biological Activity: Aromatase (CYP19A1) Inhibition[1]
The most documented biological activity of the this compound scaffold is the inhibition of Aromatase (CYP19A1) , the enzyme responsible for the rate-limiting step in estrogen biosynthesis (conversion of androgens to estrogens).[1]
Mechanism of Action
The compound functions as a reversible, competitive inhibitor .[1]
-
Heme Coordination: The pyridine nitrogen displaces the water molecule acting as the sixth ligand to the heme iron.[1] This locks the enzyme in an inactive state, preventing oxygen activation required for aromatization.[1]
-
Substrate Mimicry: The benzonitrile moiety mimics the D-ring of the steroid substrate, occupying the hydrophobic access channel.[1]
Comparative Potency
While this compound is an active inhibitor, it is often used as a template to optimize potency.[1]
-
Fadrozole: Contains a similar pyridyl-benzonitrile core but with a fused ring system.[1]
-
Letrozole: Replaces the pyridine with a triazole (for higher specificity) but retains the benzonitrile anchoring groups.[1]
Technical Insight: The transition from Pyridine (in this molecule) to Triazole (in Letrozole) reduces non-specific binding to other CYP enzymes (like CYP2D6 or CYP3A4), improving the safety profile.[1] However, the binding affinity of the pyridine nitrogen to iron is often stronger than that of triazole.[1]
Secondary Target: Xanthine Oxidase (XO)[1]
Recent SAR (Structure-Activity Relationship) studies have identified this compound derivatives as potent inhibitors of Xanthine Oxidase , the enzyme that catalyzes the oxidation of hypoxanthine to uric acid.[1]
Experimental Protocols
Protocol A: Microsomal Aromatase Inhibition Assay
Objective: Determine the
Reagents:
-
Recombinant Human CYP19A1 (Supersomes™).[1]
-
Substrate: Dibenzylfluorescein (DBF) or [1β-³H]Androstenedione (Radiometric Gold Standard).[1]
-
Cofactor: NADPH Regenerating System.[1]
-
Control Inhibitor: Letrozole (10 nM).[1]
Workflow:
-
Preparation: Dissolve this compound in DMSO (Stock 10 mM). Serial dilute to 0.1 nM – 100 µM.[1]
-
Incubation:
-
Detection (Fluorescent Method):
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Protocol B: Chemical Synthesis (Suzuki-Miyaura Coupling)
For researchers requiring high-purity material for biological screening.[1]
-
Reactants: 4-Bromobenzonitrile (1.0 eq) + 4-Pyridinylboronic acid (1.2 eq).[1]
-
Catalyst:
(5 mol%).[1] -
Base/Solvent:
(2.0 eq) in 1,4-Dioxane/Water (4:1). -
Conditions: Reflux at 100°C for 12 hours under
. -
Purification: Flash chromatography (EtOAc/Hexane).
-
Note: The pyridine nitrogen can cause tailing on silica; add 1% Triethylamine to the eluent.[1]
-
Mechanism of Action Visualization
The following diagram illustrates the dual-anchoring mechanism of the scaffold within the CYP19A1 active site.
Figure 1: Mechanistic interaction map showing the critical binding nodes of the this compound scaffold within the Aromatase active site.[1]
Safety & Toxicology
While this compound is a research compound, its structural components dictate its safety profile:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1] Nitriles can metabolize to release cyanide ions in vivo, though the stability of the benzonitrile ring usually mitigates this compared to aliphatic nitriles.[1]
-
Skin/Eye Irritation: Standard irritant.[1]
-
Endocrine Disruption: Due to its mechanism (Aromatase inhibition), it is a potential reproductive toxicant.[1] Handling requires engineering controls (fume hood) and PPE to prevent systemic absorption.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1][3]
-
Lancaster, B.M.J., et al. (2021).[1][2] 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.[1][2] Molbank, 2021(4), M1302.[1] (Discusses synthesis and nucleophilic behavior of the pyridyl-benzonitrile core). Available at: [Link][1][2][4]
-
Zhang, T.J., et al. (2018).[1][4] Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Chem Biol Drug Des.[1][4] (Demonstrates the scaffold's utility in XO inhibition). Available at: [Link]
-
Fleming, F.F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1] Journal of Medicinal Chemistry, 53(22), 7902-7917.[1] Available at: [Link][1]
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4-(Pyridin-4-yl)benzonitrile: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Pyridylbenzonitrile Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, second only to piperidine in its frequency among FDA-approved drugs.[1][2] Its presence is associated with a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory effects.[3][4] The pyridine nitrogen atom, acting as a hydrogen bond acceptor and influencing the molecule's electronic properties, provides a powerful tool for modulating physicochemical properties and target interactions.[2]
This guide focuses on a specific, highly valuable pyridine derivative: 4-(Pyridin-4-yl)benzonitrile . This building block masterfully combines the advantageous features of both the pyridine and benzonitrile moieties. The 4-pyridyl group frequently serves as a critical "hinge-binder" in kinase inhibitors, while the benzonitrile group acts as a versatile polar functionality and a bioisosteric replacement for other groups.[5][6] The strategic placement of the cyano group para to the pyridine ring creates a linear, rigid scaffold that is ideal for probing deep, narrow binding pockets in biological targets.
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, strategic applications, and structure-activity relationship (SAR) insights related to this compound. We will explore its role as a cornerstone in the design of targeted therapies, supported by detailed experimental protocols and illustrative case studies.
Core Attributes: Physicochemical Properties and Synthesis
The utility of this compound stems from its distinct structural and electronic characteristics. The electron-deficient nature of the pyridine ring, coupled with the electron-withdrawing cyano group, defines its reactivity and intermolecular interaction potential.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂ | PubChem[7] |
| Molecular Weight | 180.21 g/mol | PubChem[7] |
| CAS Number | 113568-38-0 | PubChem[7] |
| Appearance | Off-white to pale yellow solid | --- |
| XLogP3 | 2.2 | PubChem[7] |
| Hydrogen Bond Donors | 0 | PubChem[7] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | PubChem[7] |
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance. The general scheme involves the coupling of 4-bromobenzonitrile with pyridine-4-boronic acid.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Design
The this compound scaffold is a cornerstone in modern drug design, particularly in the development of kinase inhibitors. Its rigid, linear geometry and specific hydrogen bonding capabilities make it an ideal anchor for engaging with the ATP-binding site of numerous kinases.
The Kinase Hinge-Binding Motif
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[8] A common strategy for kinase inhibition is to design small molecules that compete with ATP for binding to the enzyme's active site. The "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes, provides a critical anchoring point for these inhibitors.
The nitrogen atom of the 4-pyridyl moiety in this compound is perfectly positioned to form one or more hydrogen bonds with the backbone amide hydrogens of the kinase hinge residues (e.g., cysteine, methionine). This interaction is a defining feature of many Type I and Type II kinase inhibitors. The benzonitrile portion then extends into the hydrophobic pocket of the active site, where it can be further functionalized to enhance potency and selectivity.
Caption: Interaction of the 4-pyridyl moiety with the kinase hinge.
Bioisosterism and Physicochemical Modulation
The benzonitrile group is a powerful bioisostere for other functional groups.[5] It can effectively mimic the hydrogen-bond accepting properties of a pyridine ring or a carbonyl group while offering distinct electronic and steric profiles.[5][6] Replacing a phenyl or other heterocyclic ring with a benzonitrile can:
-
Improve Metabolic Stability: The cyano group is generally resistant to metabolic transformations.
-
Enhance Potency: The nitrogen atom can form crucial hydrogen bonds or dipole-dipole interactions with the target protein.
-
Modulate Solubility and Permeability: The polar nature of the nitrile can be used to fine-tune the overall physicochemical properties of a drug candidate, balancing aqueous solubility with membrane permeability.
Case Study: A Building Block for c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in various human cancers, including hepatocellular carcinoma (HCC).[9] Cabozantinib is a known c-Met inhibitor. In a study aimed at developing novel c-Met inhibitors, researchers designed a bioisostere of Cabozantinib where a pyridine ring replaced a benzene ring in the core structure. While the direct this compound was not the final compound, a closely related pyridyl-containing analogue demonstrated superior anti-proliferative activity against HCC cell lines compared to Cabozantinib.[9] This case highlights the "phenyl-to-pyridyl switch" strategy, where the introduction of the pyridine nitrogen can lead to enhanced biological activity.[2] The study found that their novel pyridine-containing compound (compound 4) had an IC₅₀ of 2.1 μM against the Hep3B cell line, significantly more potent than Cabozantinib's IC₅₀ of 15.2 μM.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of the title compound.
Materials:
-
4-Bromobenzonitrile
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzonitrile (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol 2: Representative Downstream Functionalization (Example: Nitrile Reduction)
This protocol illustrates the utility of this compound as an intermediate by reducing the nitrile to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction and Concentration: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aminomethyl product, (4-(pyridin-4-yl)phenyl)methanamine.
-
Purification: If necessary, the crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its rigid structure, combined with the distinct electronic properties of the 4-pyridyl and benzonitrile groups, provides a reliable and versatile scaffold for engaging with a variety of biological targets, most notably protein kinases. The synthetic accessibility via robust cross-coupling reactions further enhances its appeal in drug discovery programs. As our understanding of target biology deepens, the rational application of privileged scaffolds like this compound will continue to be a critical driver in the development of next-generation targeted therapies.
References
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Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-53. Available from: [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. Available from: [Link]
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Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 8828593. Available from: [Link]
- Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry.
- Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240.
- Google Patents. (n.d.). Pyridin-4-yl derivatives. US8658675B2.
-
Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515242, 4-(Pyridin-3-yl)benzonitrile. PubChem. Retrieved from [Link]. (Note: This links to the 3-pyridyl isomer, data for the 4-pyridyl isomer is analogous).
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]
-
MDPI. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Available from: [Link]
-
ResearchGate. (2021). (PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Available from: [Link]
- Google Patents. (n.d.). Pyridin-4-yl derivatives. WO2011007324A1.
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PubChem. (n.d.). Process for Preparing 4-[(1,6-Dihydro-6-Oxo-2-Pyrimidinyl)Amino]Benzonitrile. Patent US-2008171878-A1. Available from: [Link]
- Google Patents. (n.d.). Polymorphic forms of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile. CN104411700B.
-
ResearchGate. (n.d.). A three-step strategy for the conversion of pyridines into benzonitriles. Available from: [Link]
-
PubMed. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. Available from: [Link]
-
Valdés-García, G., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]
-
Kim, H., et al. (2022). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 27(19), 6251. Available from: [Link]
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Kumar, A., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7), 133-141. Available from: [Link]
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PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]
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Cuny, G. D., et al. (2008). Structure-activity relationship of pyrazolo[1,5-a]pyrimidine-based bone morphogenetic protein (BMP) signaling inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4388-4392. Available from: [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available from: [Link]
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Literature review of 4-(Pyridin-4-yl)benzonitrile research
Advanced Synthesis, Structural Properties, and Application Frameworks
Executive Summary
4-(Pyridin-4-yl)benzonitrile (CAS: 144397-70-6), often referred to as 4-(4-cyanophenyl)pyridine , represents a critical class of biaryl scaffolds used extensively in medicinal chemistry, materials science, and coordination polymer engineering. Structurally, it functions as a non-centrosymmetric rigid rod, bridging an electron-deficient pyridine ring with an electron-withdrawing benzonitrile group.
This technical guide synthesizes recent breakthroughs in its catalytic synthesis—specifically addressing the suppression of ligand-derived impurities in Suzuki-Miyaura coupling—and details its utility as a ditopic ligand in Metal-Organic Frameworks (MOFs).
Structural & Electronic Fundamentals
Molecular Architecture
The molecule consists of two aromatic rings connected by a C-C single bond. Due to steric repulsion between the ortho-hydrogens, the rings are not coplanar in the ground state, exhibiting a torsion angle that influences its packing in the solid state.
| Property | Value | Relevance |
| Formula | C₁₂H₈N₂ | Stoichiometry for MOF design |
| MW | 180.21 g/mol | Precursor calculation |
| LogP | ~2.3 | Lipophilicity (Drug Discovery) |
| H-Bond Acceptors | 2 (Pyridine-N, Nitrile-N) | Ditopic coordination capability |
| Electronic Character | Electron-Deficient Biaryl | High electron affinity; useful in n-type semiconductors |
Coordination Modes
In coordination chemistry, this molecule acts as a ditopic ligand .
-
Primary Donor (Pyridine-N): Stronger Lewis base; coordinates readily with soft and borderline metals (Ag⁺, Pd²⁺, Zn²⁺).
-
Secondary Donor (Nitrile-N): Weaker donor; typically engages only in high-concentration environments or with specific "nitrophilic" metals (e.g., Ag⁺), allowing for the formation of 1D polymeric chains or 2D networks.
Advanced Synthetic Architectures
The Challenge: Phosphine Ligand Scrambling
The industry-standard synthesis involves the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives with 4-halobenzonitriles (or vice versa). A critical, often overlooked issue in this synthesis is aryl scrambling . Common catalysts like Pd(PPh₃)₄ can transfer a phenyl group from the phosphine ligand to the product, creating difficult-to-separate impurities (e.g., 4-phenylpyridine).
Optimized Protocol: The "Kitano-Arisawa" Method (2025)
Recent research (Kitano & Arisawa, 2025) has established a robust protocol to suppress these impurities by selecting specific bulky ligands and solvent systems.
Critical Process Parameters (CPP)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (Ferrocene backbone prevents aryl transfer).
-
Solvent: Toluene/Water (3:1) or CPME (Cyclopentyl methyl ether).
-
Base: K₂CO₃ (Mild inorganic bases are superior to amines like Et₃N, which promote side reactions).
Step-by-Step Synthesis Protocol
-
Charge: In a reaction vessel, combine 4-pyridineboronic acid pinacol ester (1.0 equiv) and 4-iodobenzonitrile (1.2 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).[1] Note: Do not use Pd(PPh₃)₄ if high purity is required.
-
Solvent/Base: Add degassed Toluene/Water (3:1) and K₂CO₃ (2.0 equiv).[1]
-
Reaction: Heat to 80°C under Argon atmosphere for 1–4 hours .
-
Workup: Cool to RT. Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product typically elutes as a white/off-white solid.
Synthetic Workflow Visualization
Figure 1: Optimized Suzuki-Miyaura coupling workflow minimizing ligand-derived impurities.
Materials Science & Coordination Chemistry
Metal-Organic Frameworks (MOFs)
This compound serves as a rigid, linear spacer. Its asymmetry allows for the construction of "head-to-tail" or "head-to-head" supramolecular isomers.
-
Silver(I) Networks: Ag(I) is unique in its affinity for both pyridine and nitrile nitrogens.
-
Reaction: Mixing AgNO₃ with the ligand in MeOH/H₂O often yields 1D coordination polymers [Ag(L)₂]⁺ where the metal centers are bridged by the ligand.
-
Topology: The ligand acts as a linear bridge. If the counter-anion is non-coordinating (e.g., PF₆⁻), cationic infinite chains form.
-
Liquid Crystals
The molecule is structurally homologous to cyanobiphenyls (the standard for LCDs), but the pyridine ring introduces a transverse dipole moment.
-
Dielectric Anisotropy: The pyridine nitrogen creates a dipole perpendicular to the molecular axis, which is useful for dual-frequency liquid crystal mixtures.
Coordination Logic Diagram
Figure 2: Divergent coordination modes based on metal center hardness/softness.
Pharmaceutical Relevance
While the molecule itself is not a marketed drug, it is a privileged scaffold in drug discovery.
-
CYP19 (Aromatase) Inhibitors: The structure mimics the pharmacophore of Letrozole. The pyridine nitrogen coordinates to the Heme iron of the aromatase enzyme, while the benzonitrile moiety occupies the substrate binding pocket, mimicking the steroid D-ring.
-
Kinase Inhibition: 4-Arylpyridines are frequent ATP-competitive inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase.
Safety Note: As a pyridine derivative, this compound should be handled as a potential irritant and sensitizer. Standard PPE (gloves, fume hood) is mandatory during synthesis to avoid inhalation of dust.
References
-
Kitano, Y., & Arisawa, M. (2025).[1] Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.[1] Chemical & Pharmaceutical Bulletin, 73(4), 327–335.[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4184629, this compound.[2]
-
Lancaster, B. M. J., et al. (2021).[3] 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.[3] Molbank, 2021(4), M1302. (Cited for comparative structural data of pyridyl-benzonitrile motifs).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. (General reference for catalytic cycles).
Sources
A Comprehensive Technical Guide to the Computational Analysis of 4-(Pyridin-4-yl)benzonitrile's Electronic Properties
Introduction: The Significance of 4-(Pyridin-4-yl)benzonitrile in Modern Materials Science
This compound (PBN) is a bifunctional organic molecule that has garnered significant interest in materials science and drug development. Its structure, featuring a pyridine ring (an electron-accepting moiety) and a benzonitrile group (an electron-withdrawing moiety) linked by a single carbon-carbon bond, gives rise to unique electronic and photophysical properties. These properties make PBN and its derivatives promising candidates for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as versatile ligands in coordination chemistry.[1] Understanding the intricate electronic behavior of PBN at a molecular level is paramount for the rational design of novel materials with tailored functionalities.
This technical guide provides an in-depth exploration of the computational methodologies employed to elucidate the electronic properties of this compound. We will delve into the theoretical underpinnings of these computational techniques, present a detailed workflow for their application, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage computational chemistry for the predictive analysis of molecular properties.
Theoretical Framework: Unveiling Electronic Behavior with Quantum Chemistry
The electronic properties of a molecule are governed by the distribution and energy of its electrons.[2] Computational quantum chemistry provides a powerful toolkit to model these properties with high accuracy. The two primary methods discussed in this guide are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
Density Functional Theory (DFT): Mapping the Ground State Electronic Structure
DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule in its ground state is a functional of the electron density. This approach is computationally more tractable than traditional wave-function-based methods, making it ideal for studying relatively large molecules like PBN.
Key electronic properties that can be calculated using DFT include:
-
Molecular Geometry: The optimized three-dimensional arrangement of atoms.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[3][4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and electronic excitability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moment: A measure of the overall polarity of the molecule.
Time-Dependent Density Functional Theory (TD-DFT): Probing Excited State Properties
To understand the photophysical properties of PBN, such as its absorption and emission of light, we must venture into the realm of excited states. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths.[6][7] This information is essential for simulating a molecule's UV-Vis absorption spectrum and understanding its behavior upon photoexcitation.
Computational Workflow: A Step-by-Step Protocol
The following section outlines a detailed, self-validating protocol for the computational analysis of this compound's electronic properties. The causality behind each choice of methodology is explained to provide a clear and reproducible workflow.
Part 1: Ground State Calculations with DFT
Objective: To determine the optimized geometry and ground-state electronic properties of PBN.
Methodology:
-
Initial Structure Preparation:
-
The 3D structure of this compound can be obtained from chemical databases such as PubChem.[8]
-
Alternatively, the structure can be built using molecular modeling software.
-
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: DFT is the method of choice for its balance of accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known to provide accurate geometries and electronic properties.[9][10]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions ("++") are important for describing the electron density far from the nucleus, which is crucial for molecules with lone pairs and pi systems. The polarization functions ("(d,p)") allow for more flexibility in the shape of the orbitals.
-
Solvent Model: To simulate a realistic chemical environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed. The choice of solvent will depend on the intended application. For instance, a polar solvent like acetonitrile could be used to investigate solvatochromic effects.[11][12][13][14][15]
-
-
Frequency Calculation:
-
Following geometry optimization, a frequency calculation must be performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Analysis of Ground State Properties:
-
From the optimized structure, the following properties can be extracted and analyzed:
-
HOMO and LUMO energies and their spatial distribution.
-
The HOMO-LUMO energy gap.
-
The molecular electrostatic potential map.
-
The total dipole moment.
-
-
Caption: Workflow for DFT ground state calculations of PBN.
Part 2: Excited State Calculations with TD-DFT
Objective: To investigate the photophysical properties of PBN by calculating its electronic transitions.
Methodology:
-
Input Structure:
-
The ground-state optimized geometry of PBN obtained from the DFT calculations is used as the starting point.
-
-
TD-DFT Calculation:
-
Software: The same quantum chemistry package as used for the DFT calculations.
-
Method: TD-DFT.
-
Functional and Basis Set: It is crucial to use the same functional and basis set (B3LYP/6-311++G(d,p)) as in the geometry optimization to ensure consistency.
-
Number of States: A sufficient number of excited states should be calculated (e.g., 10-20) to ensure that the transitions in the UV-Vis region are captured.
-
Solvent Model: If a solvent was used in the ground state calculations, the same solvent model should be applied here.
-
-
Analysis of Excited State Properties:
-
The output of the TD-DFT calculation provides:
-
Excitation Energies: The energy required to promote an electron from the ground state to an excited state. These are typically given in electron volts (eV) and can be converted to wavelengths (nm).
-
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.
-
Contributing Orbitals: The specific molecular orbitals involved in each electronic transition.
-
-
Caption: Workflow for TD-DFT excited state calculations of PBN.
Data Presentation and Interpretation
The quantitative data obtained from these computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Calculated Ground State Electronic Properties of this compound
| Property | Value (in vacuum) | Value (in Acetonitrile) |
| HOMO Energy (eV) | -6.58 | -6.62 |
| LUMO Energy (eV) | -1.89 | -1.95 |
| HOMO-LUMO Gap (eV) | 4.69 | 4.67 |
| Dipole Moment (Debye) | 3.45 | 4.12 |
Note: These are representative values and would be populated with actual data from the calculations.
Interpretation:
-
The HOMO and LUMO energies provide insights into the molecule's ability to donate and accept electrons, respectively.
-
The HOMO-LUMO gap is a measure of the molecule's electronic stability. A smaller gap suggests that the molecule is more easily excitable.
-
The increase in the dipole moment in a polar solvent like acetonitrile indicates a significant solvent-solute interaction, which can influence the molecule's electronic properties.
Table 2: Calculated Electronic Transitions of this compound (in vacuum)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 4.12 | 301 | 0.58 | HOMO -> LUMO |
| S2 | 4.55 | 272 | 0.02 | HOMO-1 -> LUMO |
| S3 | 4.88 | 254 | 0.15 | HOMO -> LUMO+1 |
Note: These are representative values and would be populated with actual data from the calculations.
Interpretation:
-
The first excited state (S1) is predicted to have the highest oscillator strength, indicating that the corresponding absorption peak in the UV-Vis spectrum will be the most intense.
-
The major contribution to the S1 transition is from the HOMO to the LUMO, which is typical for many organic molecules and is often associated with a π-π* transition.
Visualization of Molecular Orbitals
Visualizing the frontier molecular orbitals is crucial for a qualitative understanding of the electronic transitions.
Caption: Representation of HOMO and LUMO of PBN.
(Note: The above DOT script is a template. In a real scenario, the images would be replaced with actual visualizations of the calculated molecular orbitals.)
Conclusion and Future Directions
This technical guide has outlined a robust computational framework for the in-depth analysis of the electronic properties of this compound. By employing DFT and TD-DFT, researchers can gain valuable insights into the ground and excited state behavior of this important molecule. The presented workflow, from geometry optimization to the simulation of spectroscopic data, provides a clear and reproducible path for conducting such studies.
The computational data generated through these methods can be used to:
-
Predict the UV-Vis absorption spectra of PBN and its derivatives.
-
Understand the nature of its electronic transitions.
-
Investigate the influence of substituents and solvent environments on its electronic properties.
-
Guide the rational design of new materials with optimized electronic and photophysical characteristics for various applications.
Future computational studies could explore the nonlinear optical properties of PBN, its behavior in different solvent environments to study solvatochromism in more detail, and its interaction with metal ions to understand its potential as a ligand in coordination chemistry. By integrating computational modeling with experimental validation, a deeper understanding of the structure-property relationships in this versatile class of molecules can be achieved.
References
-
Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. [Link][16][17][18]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][8]
-
ResearchGate. (n.d.). HOMO and LUMO energies of compounds 4a–b and 5a–b based on FMO orbitals. Retrieved from [Link][3]
-
Khan, M. A., Al-Sehemi, A. G., Channaa, M., Asiri, A. M., & Arshad, M. N. (2017). Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. PLoS ONE, 12(3), e0172721. [Link][19]
-
Ejuh, G. W., Tchiakam, A. M., Nfor, E. N., & Ndjaka, J. M. B. (2021). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. ResearchGate. [Link][9]
-
Babusca, D., Vleoanga, A., & Dorohoi, D. O. (2024). Solvatochromic and Computational Study of Some Cycloimmonium Ylids. Liquids, 4(1), 171-190. [Link][12]
-
Nikovskiy, I., Dorovatovskii, P. V., Novikov, V., & Nelyubina, Y. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. ResearchGate. [Link][1]
-
Joshi, B. D., Thakur, G., & Chaudhary, M. K. (2021). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link][20]
-
The Organic Chemistry Tutor. (2015, October 27). SPDF orbitals Explained - 4 Quantum Numbers, Electron Configuration, & Orbital Diagrams [Video]. YouTube. [Link][2]
-
Salampuria, S., Chaudhuri, T., & Banerjee, M. (2013). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scientific Research Publishing. [Link][14]
-
Ragavan, I., Prakasam, A., & Anbarasan, P. M. (2017). Electronic Structure, Nonlinear Optical Properties and Spectroscopic Studies of 4-Methyl-3-Nitropyridine-1-Carbonitrile using Density Functional Theory. ResearchGate. [Link][21]
-
Mary, Y. S., & Rodriguez, J. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link][10]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link][5]
-
Al-amri, S. S., & El-Daly, S. A. (2021). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 12(3), 296-306. [Link][15]
-
Ojo, N. D., et al. (2025). Computational Study of Electronic and Nonlinear Optical Properties of (E)-N-(4-(((E)-3-nitrobenzylidene)amino)phenyl)-1-(4-nitrophenyl)methanimine (NAM). ResearchGate. [Link][22]
-
Di Donato, M., et al. (2020). Excited-State Dynamics Leading Either to Triplet Formation or Coordinative Expansion following Photolysis of Cu(II)-Porphyrins: A DFT, TD-DFT, Luminescence and Femtosecond Time-Resolved Absorbance Study. Molecules, 25(24), 6013. [Link][7]
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- 3. researchgate.net [researchgate.net]
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- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C12H8N2 | CID 4184629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]
- 15. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]
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- 20. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(Pyridin-4-yl)benzonitrile via Suzuki Coupling: An Application Note and Protocol for Researchers
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 4-(pyridin-4-yl)benzonitrile, a valuable building block in pharmaceutical and materials science research. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed, offering a robust and efficient method for the formation of the critical carbon-carbon bond between the pyridine and benzonitrile moieties. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical step-by-step methodology and a thorough explanation of the underlying chemical principles.
Introduction: The Significance of this compound and the Suzuki Coupling Approach
This compound is a key structural motif found in numerous biologically active compounds and functional materials. Its synthesis is of considerable interest, and the Suzuki-Miyaura cross-coupling reaction stands out as a premier method for its preparation. The Suzuki coupling, a Nobel Prize-winning reaction, offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[1] This makes it a highly versatile and environmentally conscious choice for carbon-carbon bond formation in complex molecule synthesis.[2]
This application note will detail an optimized protocol for the synthesis of this compound from 4-bromobenzonitrile and pyridine-4-boronic acid. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental procedure, and offer guidance on troubleshooting potential issues.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-bromobenzonitrile). This step forms a Pd(II) intermediate.
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (pyridine-4-boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic fragments, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. A visual representation of the key steps in the palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a reliable and reproducible method for the synthesis of the target compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzonitrile | 99% | Sigma-Aldrich |
| Pyridine-4-boronic acid | 98% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Deionized Water | ||
| Ethyl Acetate | ACS Grade | VWR |
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Celite® |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reaction Workflow Diagram:
Figure 2: Experimental Workflow for Synthesis. A streamlined overview of the key stages in the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.00 g, 5.49 mmol), pyridine-4-boronic acid (0.81 g, 6.59 mmol, 1.2 equiv), and potassium carbonate (2.28 g, 16.5 mmol, 3.0 equiv).
-
Inert Atmosphere: The flask is then fitted with a reflux condenser and purged with nitrogen or argon for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: To the flask, add a degassed mixture of 1,4-dioxane (20 mL) and deionized water (5 mL). Stir the mixture for 5 minutes. Finally, add tetrakis(triphenylphosphine)palladium(0) (0.317 g, 0.275 mmol, 5 mol%). The use of a pre-catalyst that generates the active Pd(0) species in situ is a common and effective strategy.
-
Reaction: The reaction mixture is heated to reflux (approximately 90-95 °C) with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. Deionized water (20 mL) is added, and the mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, and filtered through a pad of Celite®.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude material is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 4:1 and gradually increasing the polarity to 1:1) to afford this compound as a white to off-white solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | 148-152 °C (estimated) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (d, J = 6.0 Hz, 2H), 7.80 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 150.8, 145.5, 138.9, 132.7, 128.2, 121.8, 118.6, 112.1 |
Note: NMR chemical shifts are estimated based on data for similar compounds and may vary slightly depending on the solvent and instrument.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use a fresh batch of catalyst and ensure proper handling to avoid deactivation.- Thoroughly degas solvents and maintain a positive pressure of inert gas throughout the reaction.- Use anhydrous solvents and high-purity reagents. |
| Presence of starting material after prolonged reaction time | - Insufficient heating- Low catalyst loading | - Ensure the reaction is maintained at a consistent reflux temperature.- Increase the catalyst loading to 7-10 mol%. |
| Formation of homocoupled byproducts (biphenyl and bipyridine) | - Inefficient transmetalation | - Ensure the base is of good quality and used in the correct stoichiometry.- Consider using a different base such as cesium carbonate, which can sometimes improve yields and reduce side reactions. |
| Dehalogenation of the starting material | - Presence of water or other protic sources | - Use rigorously dried solvents and reagents. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note, along with the accompanying mechanistic insights and troubleshooting guide, is intended to empower researchers to successfully synthesize this valuable compound for their research endeavors. By carefully controlling the reaction conditions and using high-quality reagents, high yields of the desired product can be consistently achieved.
References
-
Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Tetrahedron2002 , 58 (48), 9633–9695. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]
-
Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]
-
Martin, R.; Buchwald, S. L. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Suzuki, A. Angew. Chem. Int. Ed.2011 , 50 (30), 6722-6737. [Link]
-
PubChem Compound Summary for CID 4184629, this compound. National Center for Biotechnology Information. [Link]
-
Molander, G. A.; Biolatto, B. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]
-
Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Angew. Chem. Int. Ed.2004 , 43 (14), 1871-1876. [Link]
-
Suzuki, A. Suzuki Coupling. In Organic Syntheses Via Boranes; American Cancer Society, 2002 ; Vol. 3, pp 1-27. [Link]
Sources
Application Note: Precision Synthesis of Metal-Pyridine Architectures
Topic: Synthesis of Metal Complexes with Pyridine-Based Ligands Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Drug Development Scientists, and Materials Researchers
From Photoredox Catalysts to Bioactive Scaffolds
Abstract & Strategic Context
Pyridine and its derivatives (bipyridine, terpyridine, phenanthroline) represent the "backbone" of modern coordination chemistry. Their utility spans two distinct but critical fields: photoredox catalysis (where octahedral
This guide addresses the two most common failure modes in synthesizing these complexes:
-
Thermodynamic Traps: Incomplete reduction of metal centers (e.g., Ru(III) impurities in Ru(II) catalysts).
-
Kinetic Isomerism: Uncontrolled formation of trans isomers when cis is required (common in Pt/Pd chemistry).
Ligand Design: The Electronic "Push-Pull"
Before synthesis, one must understand why pyridine is selected. It acts as a
| Parameter | Pyridine (Monodentate) | 2,2'-Bipyridine (Chelate) | Effect on Metal Center |
| Hapticity | Chelate effect increases stability by ~10 | ||
| Field Strength | Moderate | Strong | Bipyridine induces low-spin configurations (e.g., diamagnetic Ru |
| Weak | Significant | Stabilizes lower oxidation states; enables MLCT (Metal-to-Ligand Charge Transfer) transitions essential for photochemistry. | |
| Lability | High | Low | Pyridines can be displaced; Bipyridines are kinetically inert. |
Protocol A: Thermodynamic Control (Octahedral Systems)
Target Molecule: Tris(2,2'-bipyridine)ruthenium(II) chloride,
The "Reducing Reflux" Strategy
Unlike simple mixing, this synthesis requires the in situ reduction of Ru(III) (starting material) to Ru(II). Failure to include a reducing agent is the primary cause of low yields.
Reagents:
-
Ruthenium(III) chloride hydrate (
)[3] -
Solvent: Ethanol/Water (1:1 v/v)
-
Critical Additive: Sodium Phosphinate (
) or excess Ethanol (acts as reductant, though slower).
Step-by-Step Protocol:
-
Pre-Treatment: Dissolve
(1.0 mmol) in 20 mL of 1:1 EtOH/ . -
Reduction: Add Sodium Phosphinate (0.5 mmol). Note: The solution will shift from dark brown/black to a lighter green/blue as Ru(III) reduces.
-
Ligand Addition: Add 2,2'-bipyridine (3.2 mmol). A slight excess ensures complete coordination.
-
Reflux: Heat to reflux (
bath) for 6 hours.-
Visual Check: The solution must turn from green to a deep, intense orange-red. If green persists, reflux longer or add more reductant.
-
-
Precipitation (Anion Exchange):
-
Cool to room temperature.[3]
-
Add solid LiCl or KCl (excess, ~2g). Stir until dissolved.
-
Add Acetone (50 mL) to crash out the chloride salt.
-
-
Filtration: Collect the orange crystals by vacuum filtration.
-
Recrystallization: Dissolve in minimum hot ethanol; cool slowly.
Workflow Visualization (DOT)
Caption: Workflow for the synthesis of kinetically inert Ruthenium(II) complexes involving an in-situ reduction step.
Protocol B: Kinetic Control (Square Planar Systems)
Target Molecule: cis-Dichlorobis(pyridine)platinum(II) Application: Cisplatin analog, DNA intercalation studies.
The "Trans Effect" Strategy
In square planar
-
Trans Effect Series (Kinetic Labilization):
To make the Cis isomer, you must start with the metal-halide and add the amine. To make the Trans isomer, you must start with the metal-amine and add the halide.
Protocol (Synthesis of the Cis Isomer):
-
Starting Material: Potassium Tetrachloroplatinate (
).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Solvent: Water (degassed to prevent Pt oxidation).
-
Ligand Addition: Add Pyridine (2.05 equivalents) dropwise to the aqueous Pt solution at room temperature.
-
Mechanism in Action:
-
Step 1: First pyridine replaces one Cl. All positions are equivalent. Product:
. -
Step 2: The next substitution depends on the Trans Effect.[6]
-
Result: The second Pyridine enters cis to the first one.
-
-
Reaction: Stir for 24 hours protected from light.
-
Isolation: The complex is neutral and hydrophobic. It will precipitate as a yellow solid. Filter and wash with water/diethyl ether.[3]
Logic Visualization: The Trans Effect (DOT)
Caption: Mechanistic logic for the selective synthesis of cis-Pt(II) complexes using the Trans Effect.
Purification & Characterization (Trustworthiness)
For metal-organic complexes, standard silica chromatography often fails due to the charged nature of the complexes (they stick to silica).
Recommended Purification: Sephadex LH-20
Sephadex LH-20 is a hydroxypropylated cross-linked dextran. It separates based on molecular size and hydrophobicity .
-
Stationary Phase: Sephadex LH-20 (swell in methanol for 4 hours).
-
Mobile Phase: Methanol or Ethanol.
-
Procedure:
-
Load concentrated sample (dissolved in MeOH).
-
Elute with MeOH.[8]
-
Order of Elution:
-
Band 1 (Fastest): Large polymeric impurities.
-
Band 2: Target Monomeric Complex (Red/Orange for Ru).
-
Band 3 (Slowest): Free Ligand (Bipyridine) and Salts.
-
-
Validation Table
| Technique | Observation (Ru-bpy) | Observation (Pt-py) | What it proves |
| Paramagnetic broadening (if Ru | Distinct shift of ortho-protons relative to free pyridine. | Ligand coordination & Oxidation state. | |
| UV-Vis | MLCT Band | Ligand Field transitions (usually UV region, <350 nm). | Electronic structure integrity. |
| Cyclic Voltammetry | Reversible wave at | Irreversible reduction waves (usually). | Redox stability (crucial for catalysis). |
Troubleshooting Guide (Expertise)
Issue 1: "My Ruthenium product is black/brown, not orange."
-
Cause: Incomplete reduction. You have a mixed-valence Ru(III)/Ru(II) species or RuO2 impurities.
-
Fix: Dissolve in water, add a few drops of Hydrazine or excess Sodium Phosphinate, and reflux for 30 more minutes. Filter while hot.
Issue 2: "My Platinum complex turned green."
-
Cause: Formation of "Magnus's Green Salt" (
), a polymer formed by stacking cations and anions. -
Fix: This happens if local concentration of reagents is too high. Use more dilute conditions and ensure slow, dropwise addition of the ligand.
Issue 3: "I cannot remove the excess bipyridine."
-
Cause: Bipyridine is soluble in organic solvents, as is the complex (if using
salt). -
Fix: Convert the complex to the Chloride salt (water soluble). Bipyridine is not water soluble. Wash the solid with
or ; the ligand dissolves, the complex remains.
References
-
Synthesis of Ru(bpy)3: Broomhead, J. A.; Young, C. G.[9] "Tris(2,2'-bipyridine)Ruthenium(II) Dichloride Hexahydrate." Inorganic Syntheses, 1990 , 28, 338-340.
-
The Trans Effect: Shaw, J. L., et al.[5] "The Trans Effect: A Guided-Inquiry Experiment for Upper-Division Inorganic Chemistry." Journal of Chemical Education, 2010 , 87, 734–736.
-
Purification (Sephadex): "Sephadex® LH-20, Isolation, and Purification of Flavonoids and Metal Complexes." Molecules, 2020 , 25(18), 4146.[8]
-
Electronic Properties of Pyridine: "A Measure for σ-Donor and π-Acceptor Properties of Diiminepyridine-Type Ligands." Organometallics, 2008 , 27, 13, 3169–3180.
-
General Platinum Protocols: "Synthesis of cis- and trans- Diamminedichloroplatinum(II)." Michigan State University Chemistry Protocols.
Sources
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- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 5. facultyweb.kennesaw.edu [facultyweb.kennesaw.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
Application Note: 4-(Pyridin-4-yl)benzonitrile as a Scaffold for Xanthine Oxidase Inhibitors
[1][2]
Executive Summary
Xanthine Oxidase (XO) is the rate-limiting enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Hyperactivity of XO leads to hyperuricemia, the precursor to gout and a risk factor for cardiovascular disease. While purine analogs (e.g., Allopurinol) have been the standard of care, non-purine XO inhibitors (NPXOIs) like Febuxostat and Topiroxostat offer superior selectivity and reduced hypersensitivity profiles.
This guide details the utilization of 4-(Pyridin-4-yl)benzonitrile as a privileged scaffold in the synthesis of NPXOIs. This biaryl system serves as a bioisostere for the biphenyl or phenyl-thiazole cores found in clinical drugs. The pyridine nitrogen provides a critical hydrogen-bond acceptor site within the solvent channel of the XO active site, while the nitrile group acts as a versatile "warhead" precursor for generating molybdenum-interacting motifs such as thioamides, amidines, or triazoles.
Scientific Rationale & Mechanism of Action[3]
Structural Biology Insights
The rational design of XO inhibitors hinges on three key interactions within the molybdenum cofactor (MoCo) active site:
-
The Molybdenum Center: The inhibitor must present an electron-rich group (e.g., thioamide, cyano, or triazole) to chelate or interact with the Mo(IV/VI) center.
-
Hydrophobic Pocket: A biaryl system (like 4-(pyridin-4-yl)phenyl) occupies the hydrophobic channel originally intended for the purine ring of xanthine.
-
Solvent Channel Interaction: The pyridine nitrogen at the 4-position is strategically positioned to form hydrogen bonds with hydrophilic residues (e.g., Ser876 or Thr1010) near the solvent channel, improving solubility and binding affinity compared to purely carbocyclic analogs.
Functionalization Logic
The nitrile group (-CN) on the benzene ring is not merely a passive substituent; it is a synthetic handle for installing the "warhead."
-
Thioamide Conversion: -CN
-CSNH . Thioamides are potent Mo-chelators. -
Triazole Formation: -CN
Triazole. Mimics the Topiroxostat mechanism. -
Tetrazole Formation: -CN
Tetrazole. Bioisostere for carboxylic acid, improving metabolic stability.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)
Objective: Synthesize this compound with high purity, minimizing phosphine-derived impurities which are common in pyridine couplings.
Reagents:
-
4-Cyanophenylboronic acid (1.2 equiv)
-
4-Bromopyridine hydrochloride (1.0 equiv)
-
Catalyst: Pd(dppf)Cl
·CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Cl (3 mol%) -
Base: K
CO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Loading: Add 4-bromopyridine HCl (1.92 g, 10 mmol), 4-cyanophenylboronic acid (1.76 g, 12 mmol), and K
CO (4.14 g, 30 mmol). -
Catalyst Addition: Add Pd(dppf)Cl
(245 mg, 0.3 mmol) last. Seal the vessel immediately. -
Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product typically fluoresces under UV (254 nm).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.
Protocol B: Warhead Installation (Nitrile to Thioamide)
Objective: Convert the nitrile group into a thioamide to activate the molecule for XO inhibition.
Reagents:
-
This compound (1.0 equiv)[4]
-
Sodium Hydrosulfide hydrate (NaSH) (3.0 equiv)
-
Magnesium Chloride (MgCl
·6H O) (1.5 equiv) -
Solvent: DMF[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the nitrile scaffold in 5 mL DMF.
-
Activation: Add MgCl
·6H O (1.5 mmol). Note: Mg activates the nitrile toward nucleophilic attack by coordinating to the nitrogen. -
Thiolation: Add NaSH (3.0 mmol). The mixture will likely turn green/yellow.
-
Reaction: Stir at room temperature for 4-6 hours.
-
Quench: Pour the mixture into 50 mL ice water. Acidify to pH 4 with 1M HCl.
-
Isolation: The thioamide product (4-(pyridin-4-yl)benzothioamide) will precipitate as a yellow solid. Filter, wash with water, and dry in a vacuum oven at 40°C.
Visualization of Workflows
Synthesis & Mechanism Pathway
The following diagram illustrates the synthetic route and the pharmacophore interaction logic.
Caption: Synthetic workflow converting precursors via Suzuki coupling to the nitrile scaffold, followed by divergent synthesis of active XO inhibitors.
In Vitro Validation: Xanthine Oxidase Inhibition Assay[7][8]
Principle: XO converts Xanthine to Uric Acid.[1][6] This reaction can be monitored spectrophotometrically by the appearance of Uric Acid at 295 nm.
Assay Conditions:
-
Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL).
-
Substrate: Xanthine (50 µM final concentration).
-
Buffer: 50 mM Phosphate Buffer, pH 7.5, with 0.2 mM EDTA.
-
Detection: Absorbance at 295 nm (
OD/min).
Protocol:
-
Preparation: Prepare stock solutions of the synthesized inhibitor in DMSO (10 mM).
-
Dilution: Serial dilute inhibitor in buffer to range from 10 µM to 1 nM. Keep DMSO concentration <1%.
-
Incubation: Mix 190 µL of enzyme solution with 10 µL of inhibitor solution. Incubate at 25°C for 10 minutes. Rationale: Allows for slow-binding inhibition if present.
-
Initiation: Add 50 µL of Xanthine substrate solution.
-
Measurement: Monitor A295 for 5 minutes. Calculate initial velocity (
). -
Analysis: Plot
vs. [Inhibitor] to determine IC . Use Lineweaver-Burk plots to determine if inhibition is competitive (intersects at Y-axis) or mixed.
Quantitative Data Summary (Expected Values)
Based on Structure-Activity Relationship (SAR) data from analogous pyridine-benzonitrile derivatives:
| Compound Variant | R-Group (Warhead) | Expected IC | Mechanism | Solubility (pH 7.4) |
| Scaffold | -CN (Nitrile) | > 50 µM | Weak Competitive | Moderate |
| Analog A | -CSNH | 10 - 100 nM | Competitive | Low |
| Analog B | -Triazole (Topiroxostat-like) | 5 - 50 nM | Mixed/Tight-binding | High |
| Analog C | -Tetrazole | 100 - 500 nM | Competitive | High |
Note: Data derived from comparative analysis of Topiroxostat and Febuxostat analogs [1, 2].
Troubleshooting & Optimization
-
Issue: Low Yield in Suzuki Coupling.
-
Cause: Dehalogenation of 4-bromopyridine or poisoning of Pd catalyst by pyridine nitrogen.
-
Solution: Use Pd(dppf)Cl
(ferrocene ligand is bulky and protects Pd). Ensure strict anaerobic conditions.
-
-
Issue: Poor Solubility in Assay.
-
Cause: Planar biaryl stacking.
-
Solution: Ensure final DMSO concentration is 1% or use a detergent like Tween-20 (0.01%) in the assay buffer to prevent aggregation-based false positives.
-
-
Issue: Thioamide Instability.
-
Cause: Thioamides can oxidize to amides in air.
-
Solution: Store solid under nitrogen at -20°C. Prepare fresh DMSO stocks immediately before assay.
-
References
-
Zhang, G., et al. (2017). Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Chemical Biology & Drug Design.
-
Fukunari, A., et al. (2004). FYX-051 (Topiroxostat), a novel and potent xanthine oxidoreductase inhibitor. Journal of Pharmacology and Experimental Therapeutics.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Okamoto, K., et al. (2016). Identification of a novel series of xanthine oxidoreductase inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108017619B - Topiroxostat impurity and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Strategic Application of 4-(Pyridin-4-yl)benzonitrile in the Synthesis of Novel Agrochemicals
Introduction: The Pyridinylphenyl Scaffold as a Privileged Structure in Agrochemical Design
In the relentless pursuit of novel and effective agrochemicals, the pyridine ring stands out as a cornerstone of modern pesticide development. Its presence in a molecule can significantly enhance biological activity, improve systemic properties, and offer novel modes of action.[1] When coupled with a phenyl group, the resulting pyridinylphenyl scaffold becomes a versatile platform for the design of fungicides, herbicides, and insecticides. 4-(Pyridin-4-yl)benzonitrile, with its reactive nitrile functionality, represents a key starting material for the elaboration of this privileged structure into a diverse array of potential agrochemical candidates.
This technical guide eschews a rigid template to provide a focused, in-depth exploration of the practical application of this compound in the synthesis of next-generation agrochemicals. We will delve into the strategic considerations behind its use, provide detailed protocols for its transformation into key agrochemical pharmacophores, and present a case study on the synthesis of a novel fungicidal lead compound.
Core Synthetic Strategy: Leveraging the Versatility of the Nitrile Group
The true synthetic power of this compound lies in the chemical versatility of the nitrile group. This functional group can be readily transformed into a variety of other moieties that are frequently found in active agrochemical ingredients. This allows for a modular approach to lead discovery and optimization, where the core 4-(pyridin-4-yl)phenyl structure is maintained for target binding, while the transformed nitrile group can be used to fine-tune the molecule's physicochemical properties and biological activity.
The following diagram illustrates the key synthetic transformations of this compound that are of high relevance in agrochemical synthesis:
Caption: Key Synthetic Transformations of this compound for Agrochemical Synthesis.
Application in Fungicide Synthesis: A Case Study
To illustrate the practical application of these principles, we will now focus on the synthesis of a novel fungicidal candidate incorporating the 4-(pyridin-4-yl)phenyl scaffold. Many successful fungicides, such as boscalid, feature a carboxamide linkage. Therefore, the hydrolysis of this compound to the corresponding carboxylic acid is a critical first step.
Protocol 1: Synthesis of 4-(Pyridin-4-yl)benzoic Acid
This protocol details the basic hydrolysis of this compound. The choice of basic hydrolysis is often preferred to avoid potential quaternization of the pyridine nitrogen under acidic conditions.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent | Commercially Available |
| Ethylene Glycol | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Deionized Water | ||
| Ethanol | Reagent | Commercially Available |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 55.5 mmol) and ethylene glycol (100 mL).
-
Slowly add sodium hydroxide pellets (11.1 g, 277.5 mmol) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 197 °C) and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 400 mL of deionized water.
-
Acidify the aqueous solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 50 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure 4-(Pyridin-4-yl)benzoic acid as a white solid.
-
Dry the product under vacuum at 60 °C.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 11.0 g |
| Expected Experimental Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of a Novel Fungicidal Candidate: N-(2-chlorophenyl)-4-(pyridin-4-yl)benzamide
This protocol describes the coupling of the synthesized 4-(Pyridin-4-yl)benzoic acid with 2-chloroaniline, a common fragment in known fungicides, to generate a novel lead compound.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-(Pyridin-4-yl)benzoic Acid | As synthesized in Protocol 1 | |
| 2-Chloroaniline | ≥99% | Commercially Available |
| Thionyl Chloride (SOCl₂) | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
Procedure:
-
Suspend 4-(Pyridin-4-yl)benzoic acid (5.0 g, 25.1 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops).
-
Slowly add thionyl chloride (2.7 mL, 37.7 mmol) dropwise to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (50 mL).
-
In a separate flask, dissolve 2-chloroaniline (3.5 g, 27.6 mmol) and triethylamine (4.2 mL, 30.1 mmol) in anhydrous dichloromethane (50 mL).
-
Slowly add the solution of the acid chloride to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-(2-chlorophenyl)-4-(pyridin-4-yl)benzamide.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 7.7 g |
| Expected Experimental Yield | 70-85% |
| Purity (by HPLC) | >99% |
Mechanism of Action and Biological Activity
While the biological activity of this specific novel compound would require experimental validation, its structural features suggest a potential mode of action as a succinate dehydrogenase inhibitor (SDHI), similar to boscalid.[2] The carboxamide linkage and the biphenyl-like core structure are key pharmacophoric elements for binding to the succinate dehydrogenase enzyme complex in the mitochondrial respiratory chain, ultimately leading to the inhibition of fungal respiration.
The following diagram illustrates the proposed binding interaction of the synthesized compound within the SDHI target site:
Caption: Proposed Binding Mode of the Novel Fungicide.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility stems from the strategic combination of the biologically active pyridinylphenyl scaffold and a readily transformable nitrile group. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this promising core structure. Future work should focus on the synthesis of a broader library of derivatives by exploring the various nitrile transformations outlined, followed by comprehensive biological screening to identify new leads for the next generation of crop protection agents.
References
Sources
Application Note: Strategic Derivatization of 4-(Pyridin-4-yl)benzonitrile for SAR Profiling
Abstract & Scope
This guide details the chemical derivatization of 4-(Pyridin-4-yl)benzonitrile , a privileged biaryl scaffold widely utilized in kinase inhibition (e.g., p38 MAP kinase), GPCR ligand design, and liquid crystal engineering. The biaryl core offers a rigid linker system, while the nitrile and pyridine termini provide orthogonal handles for electronic and steric tuning. This note focuses on three high-value transformations to expand Structure-Activity Relationship (SAR) libraries:
-
Bioisosteric Expansion: Conversion of nitrile to tetrazole.
-
H-Bond Modulation: Controlled hydrolysis to primary amide.
-
Core Functionalization: C-H activation of the pyridine ring via Minisci reaction.[1]
Chemical Profile & SAR Logic
The starting material, This compound , possesses two distinct "zones" for medicinal chemistry optimization.
| Feature | Property | SAR Implication |
| Zone A: Nitrile | Electrophilic, linear geometry. | Can be converted to H-bond donors (amide) or acidic bioisosteres (tetrazole) to probe polar interactions in the binding pocket. |
| Zone B: Pyridine | Basic nitrogen ( | The nitrogen acts as a hydrogen bond acceptor. The ring carbons (C2/C6) are susceptible to nucleophilic radical attack (Minisci), allowing lipophilicity tuning. |
| Zone C: Biaryl Linker | Rigid, conjugated system. | Maintains spatial separation between pharmacophores. Planarity can be disrupted by ortho-substitution to induce twist and improve solubility. |
Strategic Workflow Diagram
The following diagram outlines the divergent synthesis pathways covered in this guide.
Figure 1: Divergent derivatization strategy for SAR library generation.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-(4-(Pyridin-4-yl)phenyl)-1H-tetrazole
Objective: Replace the nitrile with a tetrazole ring to mimic a carboxylic acid functionality (
-
Mechanism: [3+2] Cycloaddition.
-
Reagents: Sodium Azide (
), Zinc Bromide ( ). -
Solvent: Water/Isopropanol or DMF.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of DMF.
-
Reagent Addition: Add Sodium Azide (1.5 mmol, 1.5 eq) and Zinc Bromide (1.0 mmol, 1.0 eq).
-
Note: Zinc salts catalyze the reaction by activating the nitrile, allowing for safer, lower-temperature conditions compared to traditional tin-mediated methods.
-
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target mass: M+1 = ~224.09).
-
Workup:
-
Cool to room temperature.[2]
-
Add 15 mL of 1N HCl (Caution: Hydrazinic acid evolution is possible; perform in a fume hood). This breaks the zinc-tetrazole complex.
-
A precipitate should form. If not, extract with Ethyl Acetate (3 x 20 mL).
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).
Critical Control Point: The pyridine nitrogen may coordinate with Zinc. If yield is low, increase
Protocol B: Controlled Hydrolysis to Primary Amide
Objective: Convert the nitrile to a primary amide (-CONH2) without over-hydrolysis to the carboxylic acid.
-
Method: Radziszewski Reaction (Alkaline Peroxide).
-
Reagents: 30% Hydrogen Peroxide (
), 6N NaOH. -
Solvent: Ethanol/DMSO (4:1).
Step-by-Step Procedure:
-
Setup: Dissolve the nitrile (1.0 mmol) in 5 mL Ethanol and 1 mL DMSO.
-
Activation: Cool to 0°C in an ice bath. Add 6N NaOH (0.5 mL) dropwise.
-
Oxidation: Add 30%
(1.0 mL) dropwise. The reaction is exothermic; maintain temperature <10°C during addition. -
Reaction: Allow to warm to room temperature and stir for 1–3 hours.
-
Monitoring: TLC (50% EtOAc/Hexane). The amide is significantly more polar than the nitrile.
-
-
Quench: Pour into 20 mL ice water. The product often precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate, extract with DCM.
Troubleshooting: If the starting material is insoluble, increase DMSO ratio. Avoid heating, as this promotes hydrolysis to the carboxylic acid.
Protocol C: Minisci C-H Alkylation of the Pyridine Core
Objective: Introduce alkyl groups (Methyl, Ethyl, Isopropyl) at the ortho-position of the pyridine ring to probe steric tolerance and increase lipophilicity (LogP).
-
Mechanism: Radical substitution on a protonated heteroaromatic base.
-
Reagents: Carboxylic Acid (Alkyl source), Silver Nitrate (
), Ammonium Persulfate ( ), TFA. -
Solvent: DCM/Water (Biphasic).
Step-by-Step Procedure:
-
Setup: In a vial, dissolve this compound (0.5 mmol) in 2 mL DCM and 2 mL Water.
-
Acidification: Add TFA (1.0 mmol) to protonate the pyridine nitrogen (activates the ring toward nucleophilic radicals).
-
Radical Source: Add the alkyl-carboxylic acid (e.g., Pivalic acid for t-butyl, 2.5 mmol, 5 eq).
-
Catalyst Addition: Add
(0.1 mmol, 20 mol%). -
Initiation: Heat to 40°C. Add Ammonium Persulfate (1.5 mmol, 3 eq) dissolved in 1 mL water dropwise over 10 minutes.
-
Observation: Gas evolution (
) indicates radical generation.
-
-
Workup: Basify with saturated
to pH > 8. Extract with DCM. -
Purification: Isolate the C2-substituted product via silica chromatography.
Minisci Pathway Diagram:
Figure 2: Mechanism of Minisci alkylation on the pyridine core.
Comparative Data for SAR Analysis
When designing the library, use the following calculated properties to guide compound selection.
| Derivative | Functional Change | Est.[3][4] LogP | Polar Surface Area (Ų) | Primary Biological Utility |
| Parent Nitrile | Reference | 2.8 | 36.0 | Baseline potency. |
| Tetrazole | Acid Bioisostere | 1.5 | 75.0 | Improves solubility; mimic for -COOH binding. |
| Primary Amide | H-Bond Donor | 1.9 | 79.0 | Probes H-bond acceptor pockets in target protein. |
| 2-Isopropyl Pyridine | Steric Bulk | 3.6 | 36.0 | Fills hydrophobic pockets; blocks metabolism at C2. |
References
-
Suzuki Coupling for Scaffold Synthesis: Kuroda, N., et al. "4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine." Analytica Chimica Acta, 2024.
-
Tetrazole Synthesis (Zinc Catalysis): Demko, Z. P., & Sharpless, K. B.[5][6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[5]
-
Radziszewski Hydrolysis (Amide Formation): "Nitrile to Amide - Common Conditions." Common Organic Chemistry.
-
Minisci Reaction Protocol: Duncton, M. A. J.[1] "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[1] MedChemComm, 2011.[1]
-
Pyridine Alkylation Strategy: "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Organic Chemistry Portal.
Sources
Comprehensive Analytical Techniques for the Characterization of 4-(Pyridin-4-yl)benzonitrile
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
4-(Pyridin-4-yl)benzonitrile is a key heterocyclic compound with a biphenyl-like structure, featuring a pyridine ring linked to a benzonitrile moiety. This unique arrangement of aromatic systems and the presence of a cyano group make it a valuable building block in medicinal chemistry and materials science. Its structural motif is found in various biologically active molecules and functional materials, necessitating robust and reliable analytical methods for its characterization. This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.
The analytical workflow for this compound is critical for quality control in its synthesis and for its application in further research and development. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, providing the scientific rationale behind the experimental choices.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its analytical characterization. These properties are crucial for method development and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Off-white solid (typical) | [2] |
Synthesis and Potential Impurities
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction typically involves the coupling of 4-bromobenzonitrile with pyridine-4-boronic acid.
Figure 1: General workflow for the synthesis of this compound.
Understanding the synthetic route is crucial for identifying potential process-related impurities. Key impurities that may arise from a Suzuki-Miyaura coupling include:
-
Homocoupling products: Biphenyl-4,4'-dicarbonitrile (from 4-bromobenzonitrile) and 4,4'-bipyridine (from pyridine-4-boronic acid).
-
Starting materials: Unreacted 4-bromobenzonitrile and pyridine-4-boronic acid.
-
Catalyst residues: Palladium and phosphine ligands.
Analytical methods must be capable of separating and detecting these potential impurities to ensure the quality of the final product.
Chromatographic Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of moderately polar compounds like this compound. A C18 column is typically employed due to its hydrophobicity, which allows for good retention and separation of aromatic compounds.[1][5][6]
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A common starting point is a mixture of acetonitrile and a phosphate buffer at pH 2.[1]
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 30 15 80 20 80 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Causality behind Experimental Choices:
-
The C18 stationary phase provides the necessary hydrophobic interactions to retain the aromatic rings of the analyte and its potential impurities.
-
A gradient elution is employed to ensure the timely elution of both the main compound and any impurities that may have different polarities.
-
Acidifying the mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and better chromatography.
-
UV detection at 254 nm is suitable as both the pyridine and benzonitrile rings absorb strongly in this region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound is amenable to GC analysis. Electron ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which can be used for structural elucidation and library matching.[4]
Protocol: Identification by GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Fragmentation:
The EI mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways may involve the loss of HCN from the benzonitrile ring (m/z 153) and cleavage of the bond between the two aromatic rings.[4][7]
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR.
Expected Chemical Shifts (in CDCl₃, approximate):
Based on data for a structurally similar compound, 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile, the following chemical shifts can be anticipated.[2][8]
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine protons: The α-protons (adjacent to N) will be the most deshielded, appearing as a doublet around δ 8.6-8.7 ppm. The β-protons will appear as a doublet around δ 7.4-7.5 ppm.
-
Benzonitrile protons: The protons on the benzonitrile ring will appear as two doublets in the aromatic region, typically between δ 7.7 and 7.9 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Pyridine carbons: The α-carbons will be around δ 150 ppm, and the β-carbons around δ 121 ppm. The γ-carbon attached to the benzonitrile ring will be deshielded.
-
Benzonitrile carbons: The carbon of the cyano group (-C≡N) will appear around δ 118 ppm. The quaternary carbon attached to the pyridine ring will be in the δ 140-150 ppm region. The other aromatic carbons will resonate between δ 127 and 133 ppm.
-
Figure 2: Predicted NMR chemical shifts for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Protocol: FT-IR Analysis
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquisition: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
Characteristic Vibrational Frequencies:
The FT-IR spectrum of this compound will exhibit characteristic absorption bands.[2][8][9][10]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2230 | C≡N stretching | Medium to Strong |
| 1600-1400 | C=C and C=N aromatic ring stretching | Medium to Strong |
| 3100-3000 | Aromatic C-H stretching | Weak to Medium |
| 900-650 | Aromatic C-H out-of-plane bending | Strong |
The C≡N stretching vibration is a particularly diagnostic peak for this molecule. The pattern of peaks in the aromatic C-H out-of-plane bending region can also provide information about the substitution pattern of the aromatic rings.
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and the presence of polymorphs.[11][12]
Protocol: DSC Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The sharpness of the peak can be an indicator of purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[11][12]
Protocol: TGA Analysis
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heating Program: Heat the sample from ambient temperature to 600-800 °C at a rate of 10 °C/min under a nitrogen or air atmosphere.
-
Analysis: The onset of weight loss indicates the decomposition temperature. The residual mass at the end of the experiment can also be determined. For organic compounds like this compound, decomposition is expected to be complete, leaving little to no residue under an inert atmosphere.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The combination of chromatographic, spectroscopic, and thermal analyses provides a complete picture of the compound's identity, purity, and stability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals working with this important chemical entity, ensuring the quality and reliability of their work. Adherence to these analytical principles is fundamental for the successful application of this compound in drug discovery and materials science.
References
-
Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI. Available from: [Link]
-
4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. MDPI. Available from: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available from: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. PMC - NIH. Available from: [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. PubMed. Available from: [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. ResearchGate. Available from: [https://www.researchgate.net/publication/356379513_Synthesis_spectroscopic_FT-IR_FT-Raman_NMR_UV-Vis_reactive_ELF_LOL_Fukui_drug_likeness_and_molecular_docking_insights_on_novel_4-3-3-methoxy-phenyl-3-oxo-propenyl]-benzonitrile_by_experim]([Link])
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Repositorio Institucional de la Universidad de Alicante. Available from: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-(Pyridin-4-yl)benzonitrile in Organic Electronics
Introduction: Unveiling the Potential of a Bifunctional Molecular Scaffold
In the rapidly advancing field of organic electronics, the rational design of molecular components is paramount to achieving high-performance devices. 4-(Pyridin-4-yl)benzonitrile (4-PBN), a molecule featuring a strategic linkage of an electron-deficient pyridine ring and an electron-withdrawing benzonitrile group, has emerged as a versatile building block for a new generation of organic electronic materials. Its inherent electronic properties, coupled with its capacity for self-assembly and interfacial engineering, make it a compelling candidate for enhancing the efficiency, stability, and charge transport characteristics of organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).
This technical guide provides an in-depth exploration of the applications of 4-PBN in organic electronics. We will delve into the causality behind its functional roles, from a defect-passivating interfacial modifier in perovskite solar cells to a charge-transporting or host material in OLEDs. The protocols detailed herein are designed to be self-validating, providing researchers with the necessary steps to synthesize, characterize, and integrate 4-PBN into their device architectures.
Core Molecular Properties of this compound
The unique arrangement of the pyridine and benzonitrile moieties in 4-PBN dictates its electronic and physical properties, which are central to its utility in organic electronics.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₈N₂ | |
| Molecular Weight | 180.21 g/mol | |
| Structure | A biphenyl-like structure with one phenyl ring replaced by a pyridine ring, and a nitrile group in the para position of the remaining phenyl ring. | |
| Key Functional Groups | Pyridine Ring: An electron-deficient aromatic heterocycle that can coordinate with metal ions and act as a Lewis base. This is crucial for its role in passivating defects in perovskites. Nitrile Group (-C≡N): A strong electron-withdrawing group that influences the molecule's electronic energy levels (LUMO) and can participate in intermolecular interactions. | [1] |
Synthesis of this compound via Suzuki-Miyaura Coupling
A reliable and versatile method for the synthesis of 4-PBN is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a pyridine derivative and a benzonitrile derivative.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling for 4-PBN synthesis.
Detailed Protocol
This protocol is adapted from established Suzuki-Miyaura coupling procedures for similar aryl-heteroaryl compounds.[2]
Materials:
-
4-Bromopyridine hydrochloride or 4-Chloropyridine hydrochloride
-
4-Cyanophenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromopyridine hydrochloride (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. Purging with an inert gas is crucial for maintaining catalytic activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Two-Phase Solvent System: The use of a toluene/water mixture allows for the dissolution of both the organic reactants and the inorganic base.
Application in Perovskite Solar Cells (PSCs): Interfacial Engineering for Enhanced Performance and Stability
The interfaces between the perovskite active layer and the charge transport layers are critical for efficient charge extraction and overall device performance and stability. 4-PBN, when used as a self-assembled monolayer (SAM) or an interfacial modification layer, can effectively passivate defects at these interfaces.
Mechanism of Action
The nitrogen atom in the pyridine ring of 4-PBN can act as a Lewis base and coordinate with undercoordinated Pb²⁺ ions, which are common defect sites on the perovskite surface. This passivation reduces non-radiative recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. The hydrophobic nature of the benzonitrile end can also help to protect the perovskite layer from moisture, thereby enhancing the long-term stability of the device.[1]
Caption: 4-PBN passivating a lead-ion defect on a perovskite surface.
Protocol for Interfacial Modification of Perovskite Solar Cells
This protocol outlines the deposition of a 4-PBN layer between the perovskite and the hole transport layer (HTL).
Device Structure: FTO / SnO₂ / Perovskite / 4-PBN / Spiro-OMeTAD / Au
Materials:
-
Fabricated perovskite solar cell substates (FTO/SnO₂/Perovskite)
-
This compound (4-PBN)
-
Chlorobenzene or Isopropanol
-
Spiro-OMeTAD solution
-
Gold (for thermal evaporation)
Procedure:
-
Prepare 4-PBN Solution: Dissolve 4-PBN in chlorobenzene or isopropanol to a concentration of 0.1-1.0 mg/mL.
-
Deposit 4-PBN Layer:
-
Spin-coat the 4-PBN solution onto the perovskite layer at 3000-5000 rpm for 30 seconds.
-
Anneal the substrate at 80-100 °C for 5-10 minutes to remove the solvent and promote the formation of a uniform layer.
-
-
Deposit Hole Transport Layer (HTL): Spin-coat the Spiro-OMeTAD solution on top of the 4-PBN layer.
-
Deposit Metal Contact: Thermally evaporate a gold (Au) back contact to complete the device.
Anticipated Performance Enhancement
While specific data for 4-PBN is emerging, studies on similar pyridine-based interfacial modifiers have shown significant improvements in PSC performance. For instance, the use of 4-bromo-benzonitrile as a passivating agent improved the power conversion efficiency (PCE) of (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ planar perovskite solar cells from 20.09% to 22.28%.[1] Unencapsulated devices also showed enhanced ambient stability, retaining 90% of their initial efficiency after 500 hours.[1] Similar improvements in Voc, FF, and long-term stability can be expected with the application of 4-PBN.
| Device Configuration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Control (without 4-bromo-benzonitrile) | 20.09 | 1.12 | 23.58 | 76.1 | [1] |
| With 4-bromo-benzonitrile | 22.28 | 1.15 | 23.98 | 80.9 | [1] |
Application in Organic Light-Emitting Diodes (OLEDs): A Multifunctional Component
In OLEDs, 4-PBN can be utilized in several key roles, including as an electron transport material (ETL), a hole-blocking layer (HBL), or as a host material in the emissive layer (EML).
Role as an Electron Transport/Hole-Blocking Material
The electron-deficient nature of both the pyridine and benzonitrile moieties suggests that 4-PBN will have a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport from the cathode. Simultaneously, a potentially deep Highest Occupied Molecular Orbital (HOMO) level would create a barrier for holes, effectively blocking them from reaching the cathode and promoting electron-hole recombination within the emissive layer. This dual functionality can lead to higher recombination efficiency and improved device performance.
Caption: Illustrative energy level diagram of an OLED with 4-PBN as the ETL.
Protocol for OLED Fabrication with a 4-PBN Electron Transport Layer
Device Structure: ITO / HTL / EML / 4-PBN / LiF / Al
Materials:
-
Patterned ITO-coated glass substrates
-
Hole transport layer material (e.g., TAPC)
-
Emissive layer materials (host and dopant)
-
This compound (4-PBN)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents for each layer
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition (Solution Processing):
-
Spin-coat the HTL, EML, and 4-PBN ETL solutions sequentially. After each layer deposition, anneal the substrate at an appropriate temperature to remove the solvent. The solvent for each subsequent layer should be orthogonal to the previous one to prevent dissolution.
-
-
Layer Deposition (Thermal Evaporation):
-
In a high-vacuum thermal evaporation system, sequentially deposit the HTL, EML, 4-PBN ETL, LiF, and Al layers. The thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical thickness for the 4-PBN ETL would be in the range of 20-40 nm.
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Anticipated Performance
While specific data for OLEDs employing 4-PBN is not yet widely published, the use of benzonitrile-containing host materials has led to high-efficiency devices. For example, green phosphorescent OLEDs using a benzonitrile-functionalized host have achieved a maximum current efficiency of 94.8 cd A⁻¹ and an external quantum efficiency of 28.2%.[3] The incorporation of 4-PBN as an ETL or host is expected to yield devices with high efficiency and good color purity.
Application in Organic Field-Effect Transistors (OFETs)
The properties of 4-PBN also suggest its potential use in OFETs, either as an n-type semiconductor or as a dielectric interface modifier. The electron-withdrawing nature of the molecule could facilitate electron transport in the transistor channel. When used as a self-assembled monolayer on the dielectric surface, it could reduce charge trapping and improve the mobility of the semiconductor layer.
Protocol for OFET Fabrication with a 4-PBN Interfacial Layer
Device Structure: Si/SiO₂ / 4-PBN SAM / Organic Semiconductor / Source-Drain Electrodes
Materials:
-
Si/SiO₂ wafers
-
This compound
-
Toluene or other suitable solvent
-
Organic semiconductor (e.g., pentacene)
-
Gold (for source-drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ wafers with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ), followed by rinsing with deionized water and drying.
-
SAM Formation:
-
Immerse the cleaned substrates in a dilute solution (e.g., 1 mM) of 4-PBN in toluene for 12-24 hours at room temperature.
-
Rinse the substrates with fresh toluene to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen.
-
-
Semiconductor Deposition: Deposit the organic semiconductor layer onto the 4-PBN modified substrate via thermal evaporation or solution casting.
-
Electrode Deposition: Define the source and drain electrodes by thermally evaporating gold through a shadow mask.
Expected Outcome:
The formation of a 4-PBN SAM is expected to modify the surface energy of the dielectric, which can influence the morphology of the overlying semiconductor layer and reduce charge carrier trapping at the interface. This can lead to an improvement in the charge carrier mobility and the on/off ratio of the OFET.
Conclusion and Future Outlook
This compound stands out as a molecule of significant interest for the advancement of organic electronics. Its bifunctional nature, combining the properties of pyridine and benzonitrile, offers a unique platform for the development of materials for a range of devices. The protocols and application notes provided here serve as a foundational guide for researchers to explore the potential of 4-PBN. Further research focusing on the synthesis of novel 4-PBN derivatives and a deeper investigation into its charge transport mechanisms will undoubtedly unlock new avenues for the creation of next-generation organic electronic devices with enhanced performance and stability.
References
-
Hawash, Z., Raga, S. R., Son, D.-Y., Ono, L. K., Park, N.-G., & Qi, Y. (2017). Interfacial Modification of Perovskite Solar Cells Using an Ultrathin MAI Layer Leads to Enhanced Energy Level Alignment, Efficiencies, and Reproducibility. The Journal of Physical Chemistry Letters, 8, 3947–3953. [Link]
-
Journal of Materials Chemistry C. (2021). Effective surface passivation with 4-bromo-benzonitrile to enhance the performance of perovskite solar cells. Royal Society of Chemistry. [Link]
-
Kim, D.-K., Han, J.-H., Choi, M., & Bae, J.-H. (2020). Organic Thin Film Transistors Fabricated by a Solution Process Using Direct Patterned Single-Layer Graphene Electrodes. Journal of Nanoscience and Nanotechnology, 20(10), 6435-6440. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ResearchGate. (n.d.). Achieving High Efficiency Green/Red Phosphorescent OLEDs via Benzonitrile and Indenocarbazole Functionalized Bipolar Host. Retrieved from [Link]
-
ResearchGate. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]
-
Noctiluca. (n.d.). Host Materials. Retrieved from [Link]
-
DigiChem. (2026, January 13). Advancing OLED Performance with Custom Synthesis. [Link]
-
OE Journals. (2022). Solution processed organic light-emitting devices: structure, device physics and fabrication process. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Anhydrous Protocols for Nitrile Transformations
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impact of Anhydrous Conditions on Nitrile Reactions
Executive Summary: The "Water Problem" in Nitrile Chemistry
Nitriles (
In a "wet" environment, water acts as a competitive nucleophile (hydrolysis) or a proton source (quenching organometallics), leading to three primary failure modes:
-
Reagent Decomposition: Destruction of nucleophiles (e.g.,
) before they attack the nitrile. -
Competitive Hydrolysis: Conversion of nitrile to amide (
) or acid. -
Intermediate Collapse: Premature hydrolysis of the imine/imidate salt.
This guide provides the mechanistic logic, troubleshooting workflows, and validated protocols to maintain anhydrous integrity in your nitrile campaigns.
Module 1: Mechanistic Deep Dive
The Moisture Bifurcation
The following diagram illustrates the critical divergence points where adventitious water alters the reaction pathway of a Nitrile with a Grignard reagent (
Caption: Logical flow showing how moisture shifts the reaction from Nucleophilic Addition (Green) to Reagent Quenching (Red) or Hydrolysis (Yellow).
Module 2: Troubleshooting Hub
Direct solutions for specific experimental failures.
Scenario A: Organometallic Addition (Grignard/Organolithium)
User Issue: "I added 1.2 equivalents of Grignard to my nitrile, but after workup, I recovered mostly starting material and some amide. No ketone."
Root Cause Analysis:
-
Adventitious Water: The most common cause. Water reacts with
faster than the nitrile does. If your solvent contained 500 ppm water, you likely quenched a significant portion of your reagent immediately. -
Enolization: If your nitrile has an
-proton, the Grignard may act as a base, deprotonating the nitrile to form a ketenimine anion, which reverts to starting material upon workup.
Corrective Protocol:
-
Step 1 (Diagnostic): Check the titer of your Grignard reagent immediately before use. Commercial reagents degrade over time.
-
Step 2 (The Fix): Increase reagent equivalents to 2.0–2.5 eq. The first equivalent acts as a "scavenger" for water (and
-protons), while the second effects the addition. -
Step 3 (Process Control): Switch to the Schlenk Line method (see Module 3).
Scenario B: Pinner Synthesis (Nitrile to Imidate/Ester)
User Issue: "I attempted to make the Pinner salt (imidate hydrochloride) using HCl gas and methanol, but I isolated the methyl ester instead."
Root Cause Analysis:
The Pinner reaction relies on the formation of a nitrilium ion (
Corrective Protocol:
-
Drying HCl: Ensure your HCl gas is generated ex situ (e.g., dropping
on ) and passed through a drying tube or bubbler before entering the reaction vessel. -
Solvent Trap: Do not use commercial "anhydrous" methanol without verification. Dry it over 3Å molecular sieves for 24 hours.
Scenario C: Reduction (LAH/DIBAL)
User Issue: "Reduction of my nitrile with
Root Cause Analysis:
Moisture converts
Corrective Protocol:
-
The Fieser Workup: To avoid emulsions, strictly follow the
rule. For grams of used:-
Add
mL water (slowly!). -
Add
mL 15% NaOH. -
Add
mL water. Result: A granular white precipitate that filters easily, releasing the trapped amine.
-
Module 3: Standard Operating Procedures (SOPs)
Self-validating systems for ensuring anhydrous integrity.
SOP 1: Solvent Drying for Nitrile Chemistry
Nitriles are often used as both reactants and solvents (e.g., Acetonitrile). Commercial "HPLC Grade" Acetonitrile is not dry enough for sensitive organometallic chemistry.
| Solvent | Drying Agent | Indicator | Storage Limit | Notes |
| Acetonitrile (MeCN) | Calcium Hydride ( | None (Self-indicating by lack of bubbling) | 2 Weeks | Distill under |
| Tetrahydrofuran (THF) | Na / Benzophenone | Deep Blue / Purple | Immediate Use | If the still is Green/Yellow, it is wet . |
| Dichloromethane (DCM) | Calcium Hydride ( | None | 1 Week | Essential for Ritter reactions. |
SOP 2: The "Flame-Dry" Protocol
Required for all Grignard and LAH reactions.
-
Assembly: Assemble glassware (flask, condenser, addition funnel) with a magnetic stir bar inside. Cap with a rubber septum.
-
Evacuation: Connect to a vacuum manifold. Evacuate to <1 mmHg.
-
Heating: Pass a Bunsen burner flame (or heat gun at >400°C) over the glass until it is too hot to touch. Focus on joints and the flask belly.
-
Purge: While hot, switch the manifold to Argon/Nitrogen. Fill the flask.
-
Repeat: Cycle Vacuum/Purge 3 times.
-
Cooling: Allow to cool to room temperature under positive inert gas pressure before adding reagents.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use molecular sieves to dry my nitrile substrate? A: Yes, but use 3Å sieves . 4Å sieves can sometimes be slightly basic or have pore sizes that trap smaller nitriles, potentially leading to slow hydrolysis or side reactions if not properly activated. Activation is non-negotiable: Heat sieves to 300°C under vacuum for 12 hours before use.
Q: My Grignard reaction turned into a solid block. Did moisture cause this? A: Not necessarily. The Magnesium-Imine salt intermediate is often insoluble in ether/THF. This is actually a good sign (formation of the intermediate).
-
Fix: Add anhydrous Toluene to solubilize the salt or use a mechanical stirrer. Do not add water until the reaction is complete.
Q: I read that some nitrile additions can be done "on water." Is this true? A: Yes, recent research (e.g., Capriati et al.) has shown that very specific highly polar organometallics can react with nitriles in water due to "on-water catalysis" and rapid proton transfer.[3][4] However, this is an exception, not the rule. For standard drug development workflows, stick to the anhydrous protocols described above to ensure reproducibility and yield.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Grignard and Nitrile hydrolysis).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Definitive guide for drying Acetonitrile and THF).
-
Capriati, V.; et al. Unprecedented Nucleophilic Additions of Highly Polar Organometallic Compounds to Imines and Nitriles Using Water as a Non-Innocent Reaction Medium.[3] Angew.[3] Chem. Int. Ed.2017 , 56, 10200–10203.[4] [Link] (Context for "on-water" exceptions).
- Kikugawa, Y. Nitriles: Hydration and Hydrolysis. Encyclopedia of Reagents for Organic Synthesis; Wiley, 2001.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unprecedented Nucleophilic Additions of Highly Polar Organometallic Compounds to Imines and Nitriles Using Water as a Non-Innocent Reaction Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Pyridine Compounds
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with the column chromatographic purification of pyridine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide practical, actionable solutions to common experimental issues, ensuring the integrity and success of your purification workflows.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, delving into the root causes of common problems and offering step-by-step protocols for their resolution.
Issue 1: Persistent Peak Tailing
Q: Why do my pyridine compounds consistently show significant peak tailing on silica gel columns, and how can I achieve symmetrical peaks?
A: Peak tailing is the most frequently encountered issue when purifying basic compounds like pyridines on standard silica gel.[1][2] This phenomenon is primarily caused by the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a secondary retention mechanism, causing the analyte to elute slowly and resulting in a "tailing" peak shape.
Root Cause Analysis:
-
Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silica's silanol groups.
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, exacerbating tailing.[1]
-
Physical Issues: Poor column packing, voids, or dead volumes in the system can also contribute to peak distortion.[1]
Solutions and Experimental Protocols:
A systematic approach targeting the mobile phase, stationary phase, and experimental technique can effectively mitigate peak tailing.
1. Mobile Phase Modification: The First Line of Defense
The most common and often simplest solution is to add a basic modifier to the eluent. This "competing base" will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound.[2]
-
Protocol for Using Triethylamine (TEA):
-
Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Add triethylamine (TEA) to the mobile phase at a concentration of 0.1-1% (v/v).[2] For particularly stubborn tailing, concentrations up to 3% can be used.[3]
-
Equilibrate the column with the TEA-containing mobile phase before loading your sample.
-
Run the chromatography as usual.
-
-
Alternative Basic Modifiers:
2. pH Adjustment for Reversed-Phase Chromatography
When using reversed-phase chromatography (e.g., with a C18 column), adjusting the mobile phase pH is crucial.
-
Low pH (2.5-3.0): At a low pH, the residual silanol groups on the silica surface are protonated, minimizing their interaction with the basic pyridine analyte.[1] This can be achieved using a buffer like 10-20 mM phosphate buffer.[1]
-
High pH (>8): At a high pH, pyridine will be in its neutral form, and the silanol groups will be deprotonated. This can also reduce tailing, but it is essential to use a pH-stable column to prevent degradation of the stationary phase.[4]
3. Stationary Phase Selection and Modification
If mobile phase modifications are insufficient, consider altering the stationary phase.
-
Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry in a solvent system containing 1-3% triethylamine.[3] This pre-treats the silica, making it less acidic.
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[2][5]
-
Polymer-Based Columns: These columns lack silanol groups and can provide excellent peak shapes for basic compounds.[1]
-
End-Capped C18 or C8 Columns: For reversed-phase, modern, high-purity, end-capped columns have minimal residual silanol activity, leading to improved peak symmetry.[1]
-
Issue 2: Poor Resolution and Co-elution of Impurities
Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Achieving good resolution, the separation between two peaks, is fundamental to successful purification. Resolution is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k').[1] To improve the separation of your pyridine compound from an impurity, you must optimize one or more of these parameters.
Strategies for Improving Resolution:
1. Optimize Selectivity (α) - The Most Impactful Approach
Selectivity is a measure of the relative retention of two compounds. Changing the chemical environment of the separation will have the most significant effect on selectivity.[1]
-
Change the Organic Modifier: If you are using a binary solvent system (e.g., hexane/ethyl acetate), switching one of the solvents can alter the selectivity. For instance, in reversed-phase chromatography, changing from acetonitrile to methanol can change the elution order.[1]
-
Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your pyridine derivative or the impurity, leading to significant changes in their retention and, therefore, the selectivity.[1]
-
Switch the Stationary Phase: If you are using a C18 column, consider a phenyl, cyano, or polar-embedded phase.[1] These stationary phases offer different interaction mechanisms that can improve separation.
2. Increase Column Efficiency (N)
Efficiency relates to the narrowness of the chromatographic peaks. Narrower peaks are easier to resolve.
-
Use a Longer Column: Increasing the column length generally increases the plate number (N) and, therefore, resolution.
-
Decrease Particle Size: Columns packed with smaller particles provide higher efficiency.
-
Optimize Flow Rate: For every column, there is an optimal flow rate that provides the best efficiency. Deviating from this can broaden peaks.
3. Adjust the Retention Factor (k')
The retention factor describes how long a compound is retained on the column. For a separation to occur, the compounds must be retained on the column (k' > 1).
-
Modify Solvent Strength: To increase retention, use a weaker mobile phase (e.g., decrease the percentage of the more polar solvent in normal phase). To decrease retention, use a stronger mobile phase.
Issue 3: Low Recovery or Sample Degradation
Q: I'm experiencing low recovery of my pyridine compound after column chromatography. What could be the cause, and how can I prevent sample loss?
A: Low recovery can be attributed to either irreversible adsorption onto the stationary phase or degradation of the compound during the purification process. Pyridine and its derivatives can be sensitive to the acidic nature of silica gel.[1]
Troubleshooting Low Recovery:
1. Assess Compound Stability on Silica Gel
Before performing column chromatography, it is prudent to check if your compound is stable on silica. A simple 2D TLC experiment can diagnose this issue.[1]
-
Protocol for 2D TLC:
-
Spot your sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees counter-clockwise and re-develop it in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.
-
2. Mitigating Degradation and Irreversible Adsorption
If your compound is acid-sensitive, you must modify your purification strategy.
-
Use Deactivated Silica or an Alternative Stationary Phase: As mentioned for peak tailing, using triethylamine-deactivated silica, alumina, or a polymer-based column can prevent degradation.[2][3]
-
Work Quickly: Minimize the time your compound spends on the column.
-
Consider Volatility: Pyridine itself is relatively volatile. If you are observing low recovery after solvent evaporation, your compound may be lost during this step.[1] Optimize the evaporation process by using a lower temperature and a gentle stream of nitrogen.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in pyridine purification.
Caption: A workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around column for purifying pyridine derivatives?
For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point. These columns have minimal residual silanol activity, which helps to produce symmetrical peaks for basic compounds like pyridines.[1] For normal-phase chromatography, silica gel is most common, but if tailing is a persistent issue, basic alumina is a highly effective alternative.[2][5]
Q2: Can I use a gradient elution for purifying my pyridine compound?
Yes, a gradient elution can be very effective, especially for complex mixtures with components of widely varying polarities.[6] When developing a gradient, start with a weak mobile phase and gradually increase the concentration of the stronger eluting solvent. This will allow for the separation of less retained compounds first, followed by the elution of more strongly retained compounds.
Q3: How do I choose the right solvent system for my pyridine compound?
Thin-layer chromatography (TLC) is the best way to determine the optimal solvent system. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4. If your compound streaks on the TLC plate, it will likely tail on the column.[7] In this case, add a small amount of a basic modifier (like TEA) to the TLC developing solvent to see if it improves the spot shape.
Q4: My compound is very polar. What type of chromatography should I use?
For highly polar pyridine derivatives, hydrophilic interaction chromatography (HILIC) can be a suitable technique. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. Another option is to use reversed-phase chromatography with a highly aqueous mobile phase and a polar-embedded or polar-endcapped column.
Q5: I see two spots on my TLC plate for what should be a pure pyridine derivative. What could be the cause?
This could be due to several reasons:
-
Degradation on the TLC plate: As discussed, your compound may be degrading on the acidic silica gel of the TLC plate.
-
Tautomers or Isomers: Your compound may exist as a mixture of tautomers or isomers that are separable by TLC.
-
Protonation State: If the TLC was run without a modifier, you might be seeing both the protonated and neutral forms of the pyridine.
Quantitative Data Summary
Table 1: Common Mobile Phase Modifiers for Pyridine Purification
| Modifier | Typical Concentration | Mode of Action | Reference |
| Triethylamine (TEA) | 0.1 - 3% (v/v) | Competes with pyridine for acidic silanol sites. | [2][3] |
| Ammonia (in Methanol) | 1 - 2% of 7N solution | Strong base that effectively neutralizes silanol groups. | [2] |
| Acetic Acid / Formic Acid | 0.1 - 1% (v/v) | Used in reversed-phase to protonate silanols at low pH. | [1] |
| Phosphate Buffer | 10 - 20 mM | Maintains a constant low pH in reversed-phase chromatography. | [1] |
Visualizing Key Interactions
The following diagram illustrates the interaction between a basic pyridine derivative and the acidic silanol groups on a silica surface, and how a competing base like triethylamine can mitigate this interaction.
Caption: Mitigation of pyridine-silica interaction with a basic modifier.
References
-
Separation of inorganic anions on a pyridine stationary phase in ion chromatography. ScienceDirect. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
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What causes "draggy" spots on TLC? : r/chemistry. Reddit. Available at: [Link]
-
Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. Available at: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Chromatography: The Solid Phase. Department of Chemistry : University of Rochester. Available at: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]
-
Deactivation of silica gel? ResearchGate. Available at: [Link]
-
Column chromatography. University of California, Los Angeles. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(Pyridin-4-yl)benzonitrile Analogs in Oncology Research
Introduction
The 4-(pyridin-4-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique electronic and structural features allow for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of this compound analogs, with a primary focus on their anticancer properties. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of compounds.
The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility and metabolic stability.[1] The benzonitrile moiety, on the other hand, is a known pharmacophore that can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking.[2] The combination of these two moieties in the this compound core creates a versatile platform for the design of potent and selective inhibitors of key signaling pathways implicated in cancer progression.[3]
Comparative Analysis of Anticancer Activity
The primary anticancer mechanism of many this compound analogs lies in their ability to inhibit protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Notably, analogs of this scaffold have shown significant inhibitory activity against key oncogenic kinases like c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of c-Met and VEGFR-2 Signaling Pathways
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[5] Similarly, the VEGFR-2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6] Several this compound analogs have been developed as potent inhibitors of these pathways.
Below is a diagram illustrating the general mechanism of action of these inhibitors:
Caption: General mechanism of action of this compound analogs as RTK inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine and benzonitrile rings. Structure-activity relationship (SAR) studies have revealed several key trends:
-
Substituents on the Pyridine Ring: Modifications on the pyridine ring can significantly impact potency and selectivity. Generally, small, electron-donating groups can enhance activity.
-
Linker between the Rings: The nature of the atom or group linking the pyridine and benzonitrile rings is crucial. While a direct C-C bond is common, introducing linkers like an oxygen atom (phenoxy-pyridine) can alter the compound's conformation and binding mode.
-
Substituents on the Benzonitrile Ring: The substitution pattern on the benzonitrile ring is a key determinant of activity. Electron-withdrawing groups can often enhance potency. The introduction of specific functional groups can also lead to interactions with distinct pockets within the kinase active site, thereby improving selectivity. A review of pyridine derivatives indicated that the presence and positions of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[7][8]
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound analogs and related pyridine derivatives against various cancer cell lines. This data, compiled from multiple studies, highlights the potential of this scaffold in cancer therapy.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| SK-25 | MiaPaCa-2 (Pancreatic) | 1.95 | [9] |
| Compound 15a | c-Met | 0.00215 | [9] |
| HT-29 (Colon) | 0.10 | [9] | |
| H460 (Lung) | 0.13 | [9] | |
| A549 (Lung) | 0.05 | [9] | |
| Unsubstituted benzopyrano[2,3-d]pyrimidine | P388 (Leukemia) | 0.3-0.64 | [10] |
| Methoxylated benzopyrano[2,3-d]pyrimidine | P388 (Leukemia) | 0.3-0.64 | [10] |
| Cyclohexyl benzopyrano[2,3-d]pyrimidine | P388 (Leukemia) | 0.3-0.64 | [10] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. The data presented is for comparative purposes and was extracted from the cited literature.
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of this compound analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: A step-by-step workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
In Vitro c-Met Kinase Inhibition Assay
This biochemical assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
Principle: The assay measures the phosphorylation of a specific substrate by the c-Met kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically quantified using methods such as ELISA, fluorescence, or radioactivity.
Detailed Protocol:
-
Reagents and Materials: Recombinant human c-Met kinase, kinase buffer, ATP, a specific substrate (e.g., a synthetic peptide), and a detection system (e.g., phospho-specific antibody).
-
Assay Procedure: a. Add the c-Met kinase and the test compound (at various concentrations) to the wells of a microplate. b. Initiate the kinase reaction by adding ATP and the substrate. c. Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 30°C). d. Stop the reaction. e. Detect the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. Analogs based on this core structure have demonstrated potent inhibitory activity against key oncogenic kinases such as c-Met and VEGFR-2, leading to significant in vitro and in vivo antitumor effects. The extensive structure-activity relationship data available for this class of compounds provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Exploring Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns to further probe the SAR and identify compounds with enhanced activity against resistant cancer cell lines.
-
Investigating Combination Therapies: Evaluating the synergistic effects of this compound analogs with other anticancer agents to overcome drug resistance and improve therapeutic outcomes.
-
Elucidating Detailed Mechanisms of Action: Utilizing advanced molecular and cellular biology techniques to gain a deeper understanding of the downstream signaling effects and potential off-target activities of these compounds.
By continuing to explore the rich chemical space of this compound derivatives, the scientific community is well-positioned to develop innovative and effective therapies for a wide range of cancers.
References
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Al-Suwaidan, I. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Baxendale, I. R., et al. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. [Link]
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Bhatt, H., & Singh, S. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(1), 103522. [Link]
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Boruah, H., et al. (2019). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 9(1), 1-12. [Link]
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Gong, P., et al. (2014). Design, synthesis, and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 435-446. [Link]
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Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anti-cancer drug design, 14(4), 399-410. [Link]
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Kaur, M., et al. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal, 8(4), 882-893. [Link]
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Kumar, A., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini reviews in medicinal chemistry, 13(10), 1467-1478. [Link]
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Kumar, D., et al. (2020). Synthesis and anticancer activities of novel pyridine derivatives. Bioorganic Chemistry, 94, 103423. [Link]
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Liu, X., et al. (2011). A novel kinase inhibitor, INCB28060, blocks c-MET–dependent signaling, neoplastic activities, and cross-talk with EGFR and HER-3. Clinical Cancer Research, 17(22), 7127-7138. [Link]
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O'Connor, P. M., et al. (1999). Characterization of the p53 tumor suppressor pathway in cell lines of the National Cancer Institute anticancer drug screen. Cancer research, 57(19), 4285-4300. [Link]
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Patel, R. V., et al. (2022). Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. [Link]
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Patil, S. A., et al. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]
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Rawat, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(2), 196-220. [Link]
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Roe, E. G., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[7]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 576. [Link]
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Sharma, P., & Kumar, V. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
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Singh, N., et al. (2013). c-Met inhibitors. Oncology Reviews, 7(1), e4. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Tobe, M., et al. (2003). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 46(1), 44-54. [Link]
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van den Berg, L. C., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(19), 6825. [Link]
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Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 1-9. [Link]
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Wang, Z., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]
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Yde, C. W., et al. (2022). Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know?. International journal of molecular sciences, 23(19), 11847. [Link]
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Zote, V. V., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]
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Abdel-Ghani, T. M., & El-Sayed, M. A. (2021). Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro. ResearchGate. [Link]
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Al-Omair, M. A. (2022). Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. [Link]
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Asif, M. (2014). A review on diverse biological activities of 4-hydroxycoumarin derivatives. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Peters, S., & Zimmermann, S. (2019). MET Inhibition in Non-Small Cell Lung Cancer. EMJ Oncology, 7(1), 80-89. [Link]
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A Comparative Guide to the Structural Validation of Synthesized 4-(Pyridin-4-yl)benzonitrile: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 4-(Pyridin-4-yl)benzonitrile, a molecule with significant potential in medicinal chemistry, establishing its precise atomic arrangement is not merely a confirmatory step but a foundational requirement for understanding its bioactivity and developing it further. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of synthesized this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Structural Integrity in Drug Development
The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including its ability to interact with biological targets. In drug development, an accurate molecular structure is the blueprint for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property claims. Any ambiguity in the structure can lead to misinterpretation of biological data and costly failures in later stages of development. Therefore, the choice of analytical technique for structural elucidation is a critical decision.
Synthesis of this compound via Suzuki-Miyaura Coupling
A reliable and efficient synthesis is the prerequisite for any structural study. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of this compound.[1][2] This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide.[1]
Detailed Experimental Protocol:
Materials:
-
4-Bromobenzonitrile
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and ethanol.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Caption: Workflow for the synthesis of this compound.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] It provides a three-dimensional map of electron density within the crystal, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[4]
Experimental Protocol for X-ray Crystallography:
1. Crystal Growth:
-
The cornerstone of a successful X-ray crystallographic analysis is the growth of a high-quality single crystal. This is often the most challenging step.[5]
-
Method: Slow evaporation is a common technique. Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane) to form a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly and undisturbed over several days. The formation of well-defined, single crystals is the desired outcome.
2. Crystal Mounting:
-
Carefully select a suitable crystal under a microscope. The ideal crystal should be well-formed with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[3]
-
Flash-cool the crystal in a stream of liquid nitrogen to minimize radiation damage during data collection.[3]
3. Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.[6]
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.[7]
-
A detector records the intensity and position of these diffracted spots.
4. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods).
-
An initial electron density map is generated, from which an initial model of the molecule can be built.
-
This model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.
Caption: The experimental workflow for single-crystal X-ray crystallography.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for routine characterization and can provide complementary information.[8][9][10]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.[4] | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be difficult to obtain.[5] Not suitable for amorphous solids or liquids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY). | Provides detailed information about the structure in solution. Does not require crystallization. | Provides indirect structural information that requires interpretation. Can be complex for large molecules.[3] |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition (with high-resolution MS).[9] | Highly sensitive, requires very small amounts of sample. | Provides no information about the 3D structure or connectivity of atoms. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[11] | Fast and non-destructive. Good for confirming the presence of key functional groups. | Provides limited information about the overall molecular structure. Not a standalone technique for complete structure elucidation. |
Expected Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the protons on the pyridine and benzonitrile rings would be expected. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR (101 MHz, CDCl₃): Signals for all unique carbon atoms in the molecule would be observed, including the quaternary carbons of the nitrile group and the carbons at the junction of the two rings.
-
Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 181.07.
-
FT-IR (KBr): Characteristic absorption bands for the C≡N stretch (around 2220-2240 cm⁻¹) and aromatic C-H and C=C/C=N stretching vibrations would be present.[12][13]
Conclusion: The Synergy of Techniques for Absolute Confidence
For the unequivocal structural validation of newly synthesized this compound, single-crystal X-ray crystallography is the indispensable tool. It provides the definitive and unambiguous three-dimensional structure, which is critical for its progression in drug development or materials science applications. However, a comprehensive characterization package should always include complementary techniques such as NMR, MS, and FT-IR. These methods provide valuable information about the molecule in solution and confirm the presence of key structural features, thereby building a self-validating system of evidence that supports the crystallographic data. This multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for future research and development.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. p-NITROBENZONITRILE.[Link]
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MDPI. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.[Link]
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Wikipedia. X-ray crystallography.[Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.[Link]
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Carleton College. Single-crystal X-ray Diffraction.[Link]
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ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link]
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Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.[Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation.[Link]
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ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins.[Link]
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Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.[Link]
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ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?[Link]
-
Portland Press. A beginner's guide to macromolecular crystallization.[Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.[Link]
-
FORCE Technology. Identification of crystalline materials with X-Ray Diffraction (XRD).[Link]
-
Chemistry LibreTexts. X-ray Crystallography.[Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-(Pyridin-4-yl)benzonitrile
Executive Summary & Chemical Profile[1]
Effective chemical management requires more than just reading a label; it requires understanding the molecular behavior of your analytes. 4-(Pyridin-4-yl)benzonitrile (CAS: 144397-70-6) presents a dual-hazard profile due to its bi-aryl structure containing both a basic pyridine ring and a nitrile (cyano) group.
While often classified with the signal word WARNING rather than DANGER, this compound must be handled with the rigor of a high-toxicity agent. Improper disposal can lead to the liberation of toxic nitrogen oxides (NOx) or, under specific acidic/reducing conditions, hydrogen cyanide derivatives.
Chemical Identity & Properties
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 144397-70-6 |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Acidity/Basicity | Weakly basic (Pyridine nitrogen pKa ~5.[1][2][3][4]2) |
| Solubility | Soluble in organic solvents (DMSO, Methanol); limited water solubility |
Hazard Analysis & Segregation Logic
The Scientist's Perspective: The primary error researchers make with aromatic nitriles is treating them as generic "solid organic waste." You must respect the Nitrile Group (–C≡N) . While aromatic nitriles are generally more stable than aliphatic ones, they are not inert.
Critical Incompatibilities (Do Not Mix)
-
Strong Acids (e.g., HCl, H₂SO₄):
-
Mechanism:[5][6][7] The pyridine nitrogen will protonate immediately, changing the compound's solubility and potentially trapping it in aqueous waste streams where it does not belong. More critically, strong acids at high temperatures can hydrolyze the nitrile group to an amide or carboxylic acid, a reaction that should be controlled in a reactor, not a waste drum.
-
-
Strong Oxidizers (e.g., Peroxides, Nitrates):
-
Reducing Agents:
Health Hazards (GHS Classifications)
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[5]
Step-by-Step Disposal Workflow
The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.
Phase 1: Waste Characterization & Segregation[1]
-
Solid Waste: Do not dissolve the solid powder for the sole purpose of disposal. Dispose of it as solid hazardous waste.
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, DCM), segregate into "Halogenated" or "Non-Halogenated" solvent waste streams based on the solvent, but tag the waste profile with "Contains Nitriles."
Phase 2: Packaging[1]
-
Primary Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Double Bagging: If the solid is in a bag or weighing boat, place it inside a clear, heavy-duty polyethylene bag before placing it in the drum.
-
Headspace: Leave at least 10% headspace in liquid containers to prevent over-pressurization due to thermal expansion.
Phase 3: Labeling[4]
-
Label must read: "Hazardous Waste - Toxic, Irritant"
-
Explicitly list chemical name: "this compound"
-
Check the box for "Organic Nitrile" if your institution's label has functional group checklists.
Phase 4: Final Disposal Method
-
Incineration: The only acceptable terminal disposal method is high-temperature incineration equipped with a scrubber and afterburner. This ensures the complete destruction of the pyridine ring and the conversion of the nitrile nitrogen into N₂ or captured NOx, preventing environmental release.
Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision logic for the segregation and packaging of this compound waste streams.
Emergency Contingencies
In the event of a spill or exposure, immediate action is required. These steps are designed to mitigate the specific risks of nitrile absorption and pyridine irritation.
| Scenario | Immediate Action Protocol |
| Dry Spill (Powder) | 1. Evacuate immediate area to let dust settle.2. Don PPE (Nitrile gloves, N95/P100 respirator, goggles).3. Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent aerosolization.4. Place waste in a sealed bag labeled "Hazardous Debris." |
| Wet Spill (Solution) | 1. Absorb with an inert material (Vermiculite or Sand). Do not use sawdust (combustible).2. Collect into a waste container.3. Wash the surface with a mild detergent and water; collect the rinsate as hazardous waste. |
| Skin Contact | 1. Brush off loose powder before washing (if dry).2. Rinse with copious water for 15 minutes.3. Monitor for signs of nitrile absorption (though less likely with this large molecule than with small aliphatic nitriles). |
| Eye Contact | 1. Flush immediately with water or saline for 15 minutes.2. Seek medical attention immediately (Pyridine derivatives are severe irritants). |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4184629, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(Pyridin-4-yl)benzonitrile
Technical Safety & Handling Guide: 4-(Pyridin-4-yl)benzonitrile
Introduction: The Dual-Threat Ligand
This compound (CAS: 4341-02-0) is a bifunctional aromatic building block, widely utilized as a linker in Metal-Organic Frameworks (MOFs) and a precursor in pharmaceutical synthesis.[1][2][3] Its structure combines a pyridine ring (a basic, electron-deficient heterocycle) and a nitrile group (a potential source of cyanide under extreme hydrolysis).[2][3]
While often handled as a stable solid, this compound presents a unique "dual-threat" profile:[1][2][3]
-
Pyridine Moiety: Facilitates dermal absorption and acts as a respiratory irritant.[3]
-
Nitrile Moiety: Carries a latent toxicity risk; while aromatic nitriles are more stable than aliphatic ones, metabolic processing or acidic hydrolysis can liberate toxic byproducts.[3]
Senior Scientist Note: Do not treat this merely as "another organic solid." The pyridine nitrogen increases the compound's solubility in lipids, enhancing skin permeability.[3] All handling protocols must prioritize dermal isolation and respiratory protection .[3]
Hazard Identification & Risk Assessment
| Hazard Class | GHS Classification (Conservative) | Operational Implication |
| Acute Toxicity | Category 3/4 (Oral, Dermal, Inhalation) | Treat as Toxic .[1][2][3] Avoid all direct contact. Fatalities have occurred with related nitriles via dermal absorption.[3] |
| Skin/Eye Irritation | Category 2 (Skin), Category 2A (Eye) | Dust is highly irritating to mucous membranes.[2][3] |
| Sensitization | Potential Skin Sensitizer | Long-term exposure may induce allergic dermatitis.[1][3] |
| Reactivity | Acid-Sensitive | CRITICAL: Contact with strong acids (e.g., HCl, H₂SO₄) under heat may hydrolyze the nitrile to carboxylic acid, potentially releasing traces of Hydrogen Cyanide (HCN).[2][3] |
Personal Protective Equipment (PPE) Matrix
Select your PPE based on the physical state of the material.[3] A "one-glove-fits-all" approach is dangerous when solvents are introduced.[1][2][3]
| PPE Component | Scenario A: Handling Solid Powder | Scenario B: Solution Handling (Organic Solvents) |
| Hand Protection | Double Nitrile Gloves (min.[1][2] 5 mil).[3][4][5] Rationale: Nitrile provides excellent resistance to dry particulates.[3] | Laminated Film (Silver Shield) or Butyl Rubber . Rationale:[1][2] Nitrile degrades rapidly in DCM or Acetone, common solvents for this compound.[3] |
| Respiratory | N95 or P95 Particulate Respirator . Rationale: Prevents inhalation of fine dust during weighing.[3] | Half-Mask with Organic Vapor (OV) Cartridges . Rationale: Pyridine vapors are penetrating; particulates are no longer the primary risk.[3] |
| Eye Protection | Chemical Safety Goggles . Note:[2][3] Safety glasses are insufficient against dust ingress.[3] | Chemical Safety Goggles + Face Shield . Note: Required if reaction volume >100mL or under pressure.[3] |
| Body Protection | Standard Lab Coat (Cotton/Poly).[2] | Chemical-Resistant Apron (Tyvek/PVC).[1][2] |
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood .[3] If a balance is not available in the hood, use a static-free transfer vessel (e.g., a tared vial) to move the solid.[2][3]
-
Static Management: Aromatic nitriles can be static-prone.[1][3] Use an anti-static gun or ionizer to prevent powder scattering, which increases inhalation risk.[3]
Phase 2: Reaction Setup
-
Solvent Selection: If dissolving in Dichloromethane (DCM) , be aware that DCM carries the toxin through standard nitrile gloves in <2 minutes.[3] Use Silver Shield gloves under outer nitrile gloves for dexterity.[3]
-
Acidic Conditions: If the protocol involves acid catalysis (e.g., hydrolysis or cyclization), test the headspace for HCN using a portable monitor or test strip before opening the vessel.[3]
Phase 3: Quenching & Workup[1][2][3]
-
The "Pyridine Odor" Trap: Do not rely on the "fishy" smell of pyridine residues to detect exposure.[3] Olfactory fatigue sets in quickly.[3]
-
Waste Stream: Aqueous layers from workups must be treated as Hazardous Organic Aqueous Waste , not flushed.[3] The nitrile group often survives mild workups.[3]
Visualizations
Figure 1: Safe Handling Decision Logic
This diagram illustrates the critical decision points for PPE selection based on the solvent system used.
Caption: Decision matrix for selecting appropriate glove and respiratory protection based on physical state and solvent compatibility.
Figure 2: Emergency Response Workflow
Immediate actions to take in case of exposure.
Caption: Step-by-step emergency response protocol for dermal, ocular, and inhalation exposure.
Waste Disposal & Decontamination
-
Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a sealed hazardous waste bag labeled "Toxic Organic Solid."[3]
-
Liquid Waste:
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or strong acids.[3]
-
Labeling: Clearly label as "Nitrile/Pyridine Organic Waste."
-
-
Spill Cleanup (Solid):
References
-
Fisher Scientific. (2014).[3] Safety Data Sheet: 4-(1-Pyrrolidinyl)benzonitrile (Analogous Hazard Data). Retrieved from [1][2][3]
-
National Institutes of Health (NIH) - PubChem. (2025).[2][6] Compound Summary: Benzonitrile, 4-(5-propyl-2-pyridinyl)-.[1][2][3][6] Retrieved from [1][2][3][6]
-
New Jersey Department of Health. (2017).[3] Hazardous Substance Fact Sheet: Pyridine.[3] Retrieved from [1][2][3]
-
Ansell Healthcare. (2022).[3] Chemical Resistance Guide: Permeation & Degradation Data.[3] Retrieved from [1][2][3]
-
Lancaster, B.M.J., et al. (2021).[3][5] 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.[1][2][3][5] Molbank, 2021(4), M1302.[2][3][5] Retrieved from [1][2][3][5]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Benzonitrile, 4-(5-propyl-2-pyridinyl)- | C15H14N2 | CID 606441 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
